molecular formula C3H7NO3S B1620376 2-(Methylsulfonyl)acetamide CAS No. 66913-97-1

2-(Methylsulfonyl)acetamide

Cat. No.: B1620376
CAS No.: 66913-97-1
M. Wt: 137.16 g/mol
InChI Key: ZBLUAVADFAWYLL-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)acetamide (CAS 66913-97-1) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. With the molecular formula C 3 H 7 NO 3 S and a molecular weight of 137.16 g/mol, this compound features both acetamide and methylsulfonyl functional groups, making it a versatile building block for the synthesis of more complex molecules . The acetamide moiety is a common structural feature in numerous clinically prescribed drugs and is known for its high therapeutic potential in targeting various disease models . Similarly, sulfonamide derivatives exhibit a wide spectrum of biological activities, securing their unique position in pharmaceutical development . Researchers utilize this compound as a key synthon in the design and preparation of novel molecular scaffolds, including acetamide-sulfonamide hybrids that have demonstrated significant potential in biochemical applications such as enzyme inhibition studies . The compound should be stored sealed in a dry environment at room temperature . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility for confirming product identity and/or purity for their specific research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLUAVADFAWYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217067
Record name 2-(Methylsulphonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66913-97-1
Record name 2-(Methylsulfonyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66913-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulphonyl)acetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulphonyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulphonyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 2-(Methylsulfonyl)acetamide – Strategic Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylsulfonyl)acetamide (CAS 66913-97-1) is a specialized C2 organosulfur building block characterized by the presence of a sulfonyl group and a primary amide separated by a methylene bridge. This structural arrangement creates a highly reactive "active methylene" center, making the compound a versatile synthon in the construction of complex heterocyclic pharmacophores and


-unsaturated electrophiles.[1]

This guide provides a comprehensive technical analysis of 2-(Methylsulfonyl)acetamide, detailing its physicochemical properties, synthetic utility, and application in drug discovery workflows.[1] Unlike simple acetamides, the electron-withdrawing influence of the adjacent sulfone group significantly enhances the acidity of the


-protons, enabling unique reactivity profiles utilized in the synthesis of antibacterial, antifungal, and antitumor agents.[1]

Part 1: Chemical Profile & Properties[1]

Physicochemical Specifications

The dual electron-withdrawing nature of the sulfonyl (


) and carboxamide (

) groups defines the molecule's physical behavior and reactivity.
PropertyValue / Description
CAS Number 66913-97-1
IUPAC Name 2-Methanesulfonylacetamide
Molecular Formula

Molecular Weight 137.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 97–110 °C (Polymorphic variations observed)
Solubility Soluble in DMSO, DMF, Methanol, Water; Sparingly soluble in non-polar solvents (

, Hexanes)
pKa (

-CH2)
~12–13 (Estimated; Active Methylene)
H-Bond Donors 1 (Amide

)
H-Bond Acceptors 3 (Sulfone oxygens, Amide carbonyl)
Structural Reactivity Analysis

The methylene group at position 2 is flanked by two electron-withdrawing groups (EWGs): the sulfone and the amide. This "push-pull" electronic environment renders the methylene protons significantly more acidic than those in simple acetamides, facilitating deprotonation by mild bases (e.g.,


, 

) to generate a stable carbanion nucleophile.[1]

ReactivityMap Reagent 2-(Methylsulfonyl)acetamide (CAS 66913-97-1) ActiveSite Active Methylene (Alpha-Carbon) Reagent->ActiveSite Activation Knoevenagel Knoevenagel Condensation (Aldehydes/Ketones) ActiveSite->Knoevenagel Base/-H2O Alkylation C-Alkylation (Alkyl Halides) ActiveSite->Alkylation Base/R-X Heterocycles Heterocycle Synthesis (Pyrroles, Pyridines) ActiveSite->Heterocycles 1,3-Dielectrophiles

Figure 1: Reactivity Map. The central active methylene group serves as the nucleophilic hub for condensation and cyclization reactions.

Part 2: Synthetic Utility & Mechanisms

Synthesis of the Reagent

While commercially available, 2-(Methylsulfonyl)acetamide is often synthesized in-house to ensure freshness, as the active methylene can be sensitive to moisture over long storage.[1] The most robust route involves the oxidation of 2-(methylthio)acetamide.

Protocol: Oxidation of 2-(Methylthio)acetamide

Reaction:



  • Starting Material: Dissolve 2-(methylthio)acetamide (1.0 eq) in Glacial Acetic Acid.

  • Oxidant Addition: Add Sodium Perborate Tetrahydrate (2.5 eq) or Hydrogen Peroxide (30%, 3.0 eq) dropwise at 50–60 °C.

    • Note: Sodium perborate is often preferred for safer handling and cleaner workup compared to mCPBA.

  • Workup: Stir for 2–4 hours. Quench with saturated

    
     (if using acid). Extract with Ethyl Acetate (x3).
    
  • Purification: Recrystallize from Ethanol/Water to yield white crystals (Yield >80%).

Knoevenagel Condensation

The primary application of CAS 66913-97-1 is the synthesis of


-unsaturated sulfonyl acetamides via condensation with aromatic aldehydes. These products are valuable Michael acceptors in medicinal chemistry.

Mechanism:

  • Base removes an

    
    -proton, forming a resonance-stabilized enolate.[1]
    
  • Nucleophilic attack on the aldehyde carbonyl.

  • Dehydration (loss of water) drives the equilibrium to the conjugated alkene.

Mechanism Step1 Deprotonation (Base removes H+) Intermediate Carbanion/Enolate (Resonance Stabilized) Step1->Intermediate Step2 Nucleophilic Attack on Aldehyde (R-CHO) Intermediate->Step2 Step3 Elimination (-H2O) Step2->Step3 Product Alpha,Beta-Unsaturated Sulfonyl Acetamide Step3->Product

Figure 2: Knoevenagel Condensation Mechanism. Step-by-step transformation from the active methylene precursor to the conjugated product.

Part 3: Applications in Drug Discovery

Bioactive Scaffold Construction

The 2-(methylsulfonyl)acetamide motif appears in various bioactive compounds, acting as a polar, metabolically stable linker.

  • Antibacterial & Antifungal Agents: Derivatives synthesized via the condensation of 2-(methylsulfonyl)acetamide with substituted benzaldehydes have demonstrated significant inhibitory activity against plant pathogens such as Xanthomonas oryzae and Rhizoctonia solani. The sulfone group enhances cell permeability and metabolic stability compared to the corresponding sulfides.

  • Heterocycle Precursor:

    • Pyrroles & Pyridines: Reaction with 1,3-dicarbonyls or

      
      -haloketones allows for the construction of substituted pyrroles and pyridines.[1] The sulfonyl group can serve as a removable activating group or remain as a pharmacophore.
      
    • Selexipag Analogs: While Selexipag (Uptravi) utilizes an acyl sulfonamide linkage (

      
      ), the sulfonyl acetamide isomer (
      
      
      
      ) is investigated for distinct receptor binding profiles in prostacyclin receptor agonism research.
Experimental Protocol: Synthesis of (E)-2-(Methylsulfonyl)-3-phenylacrylamide

A representative protocol for utilizing CAS 66913-97-1 in library synthesis.

Reagents:

  • 2-(Methylsulfonyl)acetamide (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Piperidine (0.1 mmol, Catalyst)

  • Ethanol (5 mL)

Procedure:

  • Setup: In a 20 mL scintillation vial, combine 2-(methylsulfonyl)acetamide and benzaldehyde in ethanol.

  • Catalysis: Add piperidine (or catalytic

    
    -alanine/acetic acid) to the mixture.
    
  • Reflux: Heat the mixture to reflux (80 °C) for 3–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).[2]

  • Isolation: Cool to room temperature. The product typically precipitates as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH.[1]

  • Characterization: Confirm structure via

    
     NMR (Olefinic proton typically appears 
    
    
    
    7.5–8.0 ppm).

Part 4: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation (in some formulations).

    • H319: Causes serious eye irritation.

Handling Guidelines:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask if handling powder in open air.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption, which can degrade the amide.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Methylsulfonyl)acetamide. Retrieved from

  • Li, P., Wang, Z., & Yu, L. (2023).[1][3] Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1-9.[1] Retrieved from

  • PubChem. (2024).[4] Compound Summary: 2-(Methylsulfonyl)acetamide (CID 105389).[5][6] National Library of Medicine. Retrieved from

  • Nippon Shinyaku Co., Ltd. (2014). Process for preparation of 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}-N-(methylsulfonyl)acetamide. US Patent 20140148469A1. Retrieved from

  • Fahim, A. M. (2018). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry, 5(1). Retrieved from

Sources

2-(Methylsulfonyl)acetamide safety data sheet (SDS) GHS classification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the GHS Classification and Safety Profile of 2-(Methylsulfonyl)acetamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: 2-(Methylsulfonyl)acetamide (CAS: 66913-97-1)

This document provides a comprehensive analysis of the safety and hazard profile of 2-(Methylsulfonyl)acetamide, synthesized from available Safety Data Sheet (SDS) information and regulatory databases. The guide is structured to provide not only the official GHS classification but also the underlying toxicological reasoning and practical safety protocols essential for laboratory and development settings.

Executive Summary: Core Hazard Profile

2-(Methylsulfonyl)acetamide is classified under the Globally Harmonized System (GHS) primarily as an acute oral toxicant. The key hazard information is summarized as Acute Toxicity, Oral (Category 4) , which indicates that the substance is harmful if swallowed.[1] This classification dictates specific handling, storage, and emergency procedures that must be followed to ensure personnel safety. While comprehensive toxicological data is limited, as is common for many research-grade chemicals, the existing GHS classification provides a robust framework for risk mitigation.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. For 2-(Methylsulfonyl)acetamide, the classification is derived from notifications to regulatory bodies like the European Chemicals Agency (ECHA).[1] The official classification and its corresponding label elements are detailed below.

Hazard Identification and Label Elements

The primary hazard associated with this compound is acute oral toxicity.[1]

ElementDescriptionReference
Hazard Class Acute Toxicity, Oral[1]
Hazard Category Category 4[1]
Pictogram
Signal Word Warning [1]
Hazard Statement H302: Harmful if swallowed [1]
Precautionary Statements

The following precautionary statements (P-statements) are mandated by the GHS classification and provide the core directives for safe handling.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301 + P312/P317: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Profile and Classification Rationale

It is crucial for researchers to recognize that for many specialized chemicals, the toxicological properties have not been thoroughly investigated.[2] The absence of data for other hazard classes (e.g., skin corrosion, carcinogenicity, mutagenicity) does not confirm the absence of such hazards. Therefore, handling should always proceed with caution, assuming the substance may have uncharacterized risks.

The GHS classification process is a logical workflow, beginning with data collection and culminating in standardized hazard communication on labels and SDSs.

GHS_Workflow cluster_Data Data Collection & Analysis cluster_Classification Hazard Classification cluster_Communication Hazard Communication Data Toxicological Data (e.g., LD50 studies) Classification GHS Criteria Comparison (e.g., 300 < LD50 ≤ 2000 mg/kg) Data->Classification is evaluated against HazardClass Assign Hazard Class Acute Toxicity, Oral (Category 4) Classification->HazardClass results in SignalWord Signal Word: Warning HazardClass->SignalWord requires Pictogram Pictogram: Exclamation Mark (GHS07) HazardClass->Pictogram requires H_Statement Hazard Statement: H302 HazardClass->H_Statement requires P_Statement Precautionary Statements: P264, P270, etc. HazardClass->P_Statement requires

Caption: GHS Classification Workflow for 2-(Methylsulfonyl)acetamide.

Safe Handling and Experimental Protocols

Adherence to safety protocols is non-negotiable. The following procedures are derived from the compound's GHS classification and general best practices for handling powdered chemical reagents.

Personal Protective Equipment (PPE)

A standard PPE protocol is required to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[4]

  • Body Protection: Wear a laboratory coat. Ensure skin is not exposed.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the chemical and ensuring safety.

Step-by-Step Handling Protocol:

  • Work Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Prevent Dust Formation: Avoid actions that generate dust, such as vigorous shaking or scraping.[2][3] If weighing, do so carefully on a draft shield.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[5] Avoid breathing dust.[2][3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1]

Storage Conditions:

  • Store in a tightly sealed container to prevent moisture absorption.

  • Keep in a dry, room-temperature environment.[6]

Emergency and Disposal Procedures

First Aid Measures
  • If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or physician for treatment advice.[1] Do not induce vomiting unless directed to do so by medical personnel.[7]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, seek medical attention.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]

Accidental Release and Disposal
  • Spill Cleanup: Use personal protective equipment. Avoid creating dust. Carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[2][3]

  • Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] All disposal practices must be in accordance with local, state, and federal regulations.

Physicochemical Properties

Proper identification is the first step in safety management.

PropertyValueReference
Chemical Name 2-(Methylsulfonyl)acetamide[1]
CAS Number 66913-97-1[1][6]
Molecular Formula C₃H₇NO₃S[1][6]
Molecular Weight 137.16 g/mol [1][6]
Physical Form Powder or crystals

References

  • Safety Data Sheet - A2B Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx1AK_HkQtZdXkHkCtq8evpSDpog7xloyo5yDO3_4-yLxEbzrA0fuWAGasX0XuKeXI03PaWz1RghY_2Gzx-94KZ9qRq4laCOxwAqz6EhpaLJ8e7tRk68vdqWpb7QzEWH1PDaqzSBk=]
  • SAFETY DATA SHEET - Sigma-Aldrich (for N,O-Bis(trimethylsilyl)acetamide). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpF4kgFLjvzrPQtZYFmiQwK1f5x0Apn5gp3lQZNCEprNzxLXQVSK1u_Eu5RkFV8zNm_vCc74e3fgX3lYL5Cs74rw1oP7B_opagH2jLy750G73af1K_N8OtnHzW4MlMiB8eCamIdQU=]
  • SAFETY DATA SHEET - Sigma-Aldrich (for Acetamide). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHl5LqM1pZk1AiFmpTl0xU_BtM2JMWo4kojDyEnGx6eWf4ROvXzCMnPUunfumLAbcq02rAU2ViaIRAta0k_-EcEXqoUP0GlW12nKfEYO3pp1eF_8fV9khqEwoDPo7Cee6WAMPanSNqtK8DJ1A=]
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Sources

Technical Whitepaper: 2-(Methylsulfonyl)acetamide (CID 105389)

[1]

Executive Summary

2-(Methylsulfonyl)acetamide (C₃H₇NO₃S) represents a specialized class of sulfone-functionalized amides utilized primarily as high-value building blocks in medicinal chemistry.[1] Unlike its structural isomer N-(methylsulfonyl)acetamide (a common acyl sulfonamide bioisostere found in drugs like Selexipag), this compound features a sulfonyl group attached to the

1

This specific connectivity creates a unique active methylene pharmacophore.[1] The methylene bridge (



121212

Chemical Architecture & Properties[1][2][3]

The molecule consists of a methylsulfonyl group linked to an acetamide moiety.[1][3][4][5][6][7] The high polarity of the sulfone and amide groups imparts significant water solubility and a high melting point relative to its molecular weight.

Physicochemical Data[1][2][3]
PropertyValueSource/Method
IUPAC Name 2-MethanesulfonylacetamidePubChem [1]
Molecular Formula C₃H₇NO₃SCalculated
Molecular Weight 137.16 g/mol Calculated
CAS Number 66913-97-1Verified [1]
Physical State Solid (Crystalline Powder)Experimental Observation
LogP (Predicted) -1.5XLogP3 [1]
H-Bond Donors 1 (Amide NH₂)Structure Analysis
H-Bond Acceptors 3 (Sulfone O, Amide O)Structure Analysis
pKa (Estimated) ~11–13 (

-CH₂)
Electronic Effect Prediction
Structural Analysis (DOT Visualization)

The following diagram illustrates the connectivity and the electronic activation of the methylene group.

ChemicalStructureMethylMethyl Group(CH3)SulfoneSulfone(SO2)Electron WithdrawingMethyl->SulfoneMethyleneActive Methylene(CH2)Acidic SiteSulfone->MethyleneInductivePullSulfone->MethyleneCarbonylCarbonyl(C=O)Methylene->CarbonylResonanceStabilizationMethylene->CarbonylAmideNAmide Nitrogen(NH2)Carbonyl->AmideN

Figure 1: Structural connectivity highlighting the electron-withdrawing environment of the central methylene group.[1][2]

Synthetic Pathways[1][2]

The synthesis of 2-(methylsulfonyl)acetamide is typically achieved through a two-step sequence: nucleophilic substitution followed by oxidation.[1] This route is preferred over direct sulfonylation due to the availability of precursors and milder reaction conditions.

Validated Protocol: Sulfide Oxidation Route

Step 1: Synthesis of 2-(Methylthio)acetamide

  • Reagents: 2-Chloroacetamide, Sodium methanethiolate (NaSMe), Ethanol/Water.[1][2]

  • Mechanism: S_N2 nucleophilic substitution.[1]

  • Procedure: 2-Chloroacetamide (1.0 eq) is dissolved in ethanol.[1] Sodium methanethiolate (1.1 eq) is added slowly at 0°C to prevent exotherms. The mixture is stirred at room temperature for 4 hours. The solvent is removed, and the residue is extracted with ethyl acetate to yield the sulfide intermediate.[2]

Step 2: Oxidation to Sulfone

  • Reagents: Hydrogen Peroxide (30%), Acetic Acid (solvent/catalyst) or mCPBA.[1]

  • Mechanism: Electrophilic oxidation of sulfur.[1]

  • Procedure:

    • Dissolve 2-(methylthio)acetamide in glacial acetic acid.

    • Add Hydrogen Peroxide (3.0 eq) dropwise at 0-10°C. Caution: Reaction is exothermic.

    • Allow to warm to room temperature and stir for 12 hours.

    • Concentrate under reduced pressure. Recrystallize the solid residue from ethanol/water to obtain pure 2-(methylsulfonyl)acetamide.

SynthesisRouteStart2-Chloroacetamide(Cl-CH2-CONH2)IntermedIntermediate:2-(Methylthio)acetamideStart->IntermedSN2 SubstitutionReagent1NaSMe(Sodium Methanethiolate)Reagent1->IntermedProductProduct:2-(Methylsulfonyl)acetamideIntermed->ProductOxidationReagent2H2O2 / AcOH(Oxidation)Reagent2->Product

Figure 2: Step-wise synthetic pathway from chloroacetamide.

Reactivity & Applications in Drug Design[1][2]

The core utility of 2-(methylsulfonyl)acetamide lies in its C-H acidity .[1] The pKa of the methylene protons is significantly lowered by the flanking sulfone and amide groups, making it an excellent nucleophile for carbon-carbon bond formation.[2]

Knoevenagel Condensation

The compound reacts with aldehydes and ketones to form

12
  • Conditions: Aldehyde (1 eq), Piperidine (cat.), Ethanol, Reflux.[2]

  • Mechanism: Deprotonation of the methylene forms a stabilized enolate, which attacks the carbonyl carbon of the aldehyde.[1][2] Elimination of water yields the olefin.

Alkylation

The active methylene can be mono- or dialkylated using alkyl halides and a base (e.g., K₂CO₃ or NaH) to create more complex sulfone scaffolds.[1][2]

Bioisosterism

In medicinal chemistry, the methylsulfonyl group (

  • Carbonyl groups: To improve metabolic stability (avoiding reduction).[1]

  • Polar handles: To increase solubility and lower logP without introducing ionizable groups.[1]

  • Hydrogen Bond Acceptors: The sulfone oxygens are weak but distinct H-bond acceptors.[1]

ReactivityCompound2-(Methylsulfonyl)acetamideEnolateStabilized Enolate[CH3-SO2-CH-CONH2]-Compound->Enolate-H+BaseBase(Deprotonation)Base->EnolateProductAcrylamide Derivative(Michael Acceptor)Enolate->Product+ Aldehyde- H2O (Knoevenagel)AldehydeAldehyde(R-CHO)Aldehyde->Product

Figure 3: Mechanism of Knoevenagel condensation utilizing the active methylene group.[1]

Safety and Handling

Based on GHS classification data for related sulfonyl acetamides [1]:

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed).[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of dust; use a fume hood during synthesis, especially when handling methanethiolate salts (odor control).[2]

    • Store in a cool, dry place.[2] Sulfones are generally stable to oxidation and hydrolysis.[1]

References

  • National Center for Biotechnology Information. (2023).[1][8][9] PubChem Compound Summary for CID 105389, 2-(Methylsulfonyl)acetamide. Retrieved October 26, 2023, from [Link][2]

  • L. P. Hammett. (1940).[1] Physical Organic Chemistry. McGraw-Hill. (Foundational text on Hammett acidity functions relevant to active methylenes).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Sulfonyl acetamide derivatives.

Technical Guide: Sourcing and Validating High-Purity 2-(Methylsulfonyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the supply landscape, quality attributes, and validation protocols for 2-(Methylsulfonyl)acetamide (CAS 66913-97-1), a critical building block in the synthesis of prostacyclin receptor agonists like Selexipag.[1][2]

Executive Summary

2-(Methylsulfonyl)acetamide (CAS: 66913-97-1 ) is a polar sulfone intermediate primarily utilized in the pharmaceutical industry for the synthesis of pyrazine-based drug candidates, most notably Selexipag (Uptravi) .[1][2] Its structural integrity—specifically the stability of the amide bond and the oxidation state of the sulfur atom—is paramount for downstream yield and purity.[2]

For research and drug development, "high purity" is defined as ≥98.0% (HPLC Area) with strict limits on the reduced sulfide precursor and hydrolysis byproducts.[1][2] This guide outlines the chemical profile, synthesis-derived impurity landscape, verified suppliers, and a self-validating Quality Control (QC) protocol.

Chemical Profile & Critical Quality Attributes (CQAs)

AttributeSpecification
IUPAC Name 2-Methanesulfonylacetamide
CAS Number 66913-97-1
Molecular Formula

Molecular Weight 137.16 g/mol
Structure

Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa ~14 (Amide N-H),

-protons are acidic due to EWG (

,

)
Critical Impurities 2-(Methylthio)acetamide (Starting Material), 2-(Methylsulfinyl)acetamide (Intermediate)

Warning: Do not confuse with 2-Chloro-N-(methylsulfonyl)acetamide (CAS 202658-88-6), a different impurity often associated with Selexipag synthesis.[1] Ensure your requisition specifies CAS 66913-97-1 .

Synthesis & Impurity Landscape (Causality Analysis)

To validate a supplier's Certificate of Analysis (CoA), one must understand the synthesis route.[1][2] The industrial preparation typically involves the nucleophilic substitution of 2-chloroacetamide with sodium methanethiolate, followed by oxidation.[1]

Synthesis Pathway & Impurity Origin

The following diagram illustrates the reaction flow and where specific impurities arise.

SynthesisPath SM1 2-Chloroacetamide (Starting Material) Int 2-(Methylthio)acetamide (Sulfide Intermediate) SM1->Int Nucleophilic Subst. SM2 NaSMe (Reagent) SM2->Int Ox Oxidation (H2O2 / mCPBA) Int->Ox Imp1 Impurity A: Unreacted Sulfide (Under-oxidation) Int->Imp1 Residual Prod 2-(Methylsulfonyl)acetamide (Target Product) Ox->Prod Complete Oxidation Imp2 Impurity B: Sulfoxide (Partial Oxidation) Ox->Imp2 Incomplete Imp3 Impurity C: Acid Hydrolysis (Amide cleavage) Prod->Imp3 pH < 3 or > 9

Caption: Synthesis pathway showing the origin of sulfide (starting material) and sulfoxide (intermediate) impurities.

Impurity Profiling[1]
  • Sulfide (Impurity A): Reducing agent.[2] Can poison metal catalysts in downstream coupling.

  • Sulfoxide (Impurity B): Similar polarity to product; difficult to remove via recrystallization.[2]

  • Acid (Impurity C): 2-(Methylsulfonyl)acetic acid.[2] Result of moisture exposure/hydrolysis.

Supplier Landscape & Evaluation Matrix

The following suppliers have been identified as sources for research-grade material. "High Purity" for this compound is strictly defined as >97%.

SupplierGrade/PurityPack SizesNotes
Angene Chemical >95% (Check Batch)1g, 10g, 100gMajor source for building blocks.[1] Request specific batch >98% for GMP work.
BLD Pharm 97%+100mg - 5gReliable stock for medicinal chemistry intermediates.
AchemBlock 97%1g, 5gSpecializes in heterocyclic building blocks.[1]
Enamine >95%CustomLikely available via their building block catalog (REAL database).[2]
Sigma-Aldrich Market GradeVariousOften re-sells from sources like Angene/BLD. Verify CoA before purchase.

Procurement Strategy:

  • Request CoA Pre-shipment: Explicitly check for "Residue on Ignition" (removes inorganic salts from oxidation step) and HPLC purity.

  • Batch Consistency: For scale-up, purchase a single lot to avoid variation in residual oxidant levels.

Validation Protocol (Self-Validating System)

Upon receipt, the material must be validated. Standard HPLC methods for aromatics may fail due to the low UV absorbance of the sulfone/amide groups.

Recommended Analytical Method (HPLC-UV)
  • Principle: Reverse Phase chromatography with high aqueous content to retain the polar sulfone.

  • Detection: Low UV (200-210 nm) is critical as the compound lacks a strong chromophore.

ParameterCondition
Column C18 Polar-Embedded (e.g., Aquasil C18 or Zorbax SB-Aq), 150 x 4.6 mm, 3-5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0 (Suppress acid ionization)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 2% B (Isocratic hold for retention); 5-15 min: 2% -> 30% B
Flow Rate 1.0 mL/min
Wavelength 210 nm (Reference: 360 nm)
Sample Diluent Water (The compound is highly water-soluble)
QC Workflow Diagram

QCWorkflow Start Incoming Material (CAS 66913-97-1) Solubility Solubility Check (Dissolve in Water) Start->Solubility HPLC HPLC-UV Analysis (210 nm, C18-Aq) Solubility->HPLC Decision Purity > 98%? HPLC->Decision ImpurityCheck Check Retention Times: RT ~2.5 min (Sulfone) RT > (Sulfide) HPLC->ImpurityCheck Pass Release for Synthesis Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Caption: Quality Control workflow ensuring material meets the >98% purity threshold before use.

Handling and Storage

  • Hygroscopicity: The sulfone and amide moieties make the compound hygroscopic.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and subsequent hydrolysis to the acid.

  • Safety: Irritant. Wear standard PPE. Avoid contact with strong reducing agents.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 105389, 2-(Methylsulfonyl)acetamide. Retrieved from [Link]

  • Organic Syntheses. General procedures for oxidation of sulfides to sulfones and amide synthesis. (Contextual grounding for synthesis route). Retrieved from [Link][1][2]

  • Angene Chemical. Certificate of Analysis Data for CAS 66913-97-1. Retrieved from [Link]

Sources

Pharmacological Role of the N-(Methylsulfonyl)acetamide Moiety in Prostacyclin Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Role of 2-(Methylsulfonyl)acetamide in Prostacyclin Agonists Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from unstable prostanoids (e.g., Epoprostenol) to stable oral non-prostanoids represents a paradigm shift in the treatment of Pulmonary Arterial Hypertension (PAH). Central to this evolution is Selexipag (Uptravi®) , a selective IP receptor agonist.

The specific chemical string "2-(Methylsulfonyl)acetamide" refers to the terminal


-acylsulfonamide  functional group (

) characteristic of Selexipag. This moiety is not merely a structural appendage but a sophisticated pharmacophore and prodrug handle designed to overcome the pharmacokinetic limitations of traditional carboxylic acid-based prostacyclin analogs.

This guide deconstructs the pharmacological utility of this moiety, detailing its role in prodrug activation, bioisosteric receptor interaction, and the modulation of pharmacokinetic (PK) profiles.

Molecular Architecture: The Acyl Sulfonamide Bioisostere[1]

Structural Definition

In Selexipag, the "2-(Methylsulfonyl)acetamide" moiety replaces the terminal carboxylic acid found in endogenous Prostacyclin (PGI2) and its analogs (e.g., Iloprost, Treprostinil).

  • Chemical Structure:

    
    
    
  • Acidic Character: The

    
    -acylsulfonamide proton is acidic (pKa 
    
    
    
    4.5–5.0), comparable to a carboxylic acid (pKa
    
    
    4.8). This acidity allows the molecule to exist as an anion at physiological pH, maintaining the electrostatic interactions required for receptor binding (typically with an Arginine residue in the receptor pocket).
  • Lipophilicity: Despite being ionized, the delocalization of the negative charge over the sulfonyl and carbonyl groups creates a more lipophilic profile than a simple carboxylate, enhancing membrane permeability and oral bioavailability.

The Prodrug Strategy

The primary pharmacological function of this moiety in Selexipag is to serve as a substrate for enzymatic hydrolysis.[1] Selexipag itself is a prodrug .[1][2]

  • Parent Compound (Selexipag): Contains the

    
    -acylsulfonamide.[3][4][5][6] Moderate affinity for the IP receptor (
    
    
    
    nM).
  • Active Metabolite (ACT-333679): The

    
    -acylsulfonamide is hydrolyzed to a free carboxylic acid. High affinity for the IP receptor (
    
    
    
    nM), making it ~37-fold more potent than the parent.
Comparative Data: Parent vs. Metabolite[8]
ParameterSelexipag (Prodrug)ACT-333679 (Active Metabolite)
Functional Group

-(methylsulfonyl)acetamide
Carboxylic Acid (

)
IP Receptor Potency (

)
~200 nM~5 nM
Selectivity Highly Selective (IP > EP/DP)Highly Selective (IP > EP/DP)
Half-life (

)
0.8 – 2.5 hours6.2 – 13.5 hours
Primary Elimination Hydrolysis (Liver)Glucuronidation/Oxidation

Mechanism of Action & Metabolism

Enzymatic Activation Pathway

The pharmacological efficacy of the


-acylsulfonamide moiety relies on its specific cleavage by Carboxylesterase 1 (CES1) , an enzyme predominantly expressed in the liver.
  • Absorption: Following oral administration, Selexipag is rapidly absorbed.[1]

  • First-Pass Metabolism: In the liver, CES1 attacks the carbonyl carbon of the acetamide.

  • Hydrolysis: The bond between the carbonyl carbon and the nitrogen is cleaved, releasing Methanesulfonamide (

    
    ) and the Active Metabolite  (ACT-333679).
    
  • Signaling: The metabolite circulates systemically, binding to IP receptors on pulmonary arterial smooth muscle cells.

Signaling Cascade

Upon binding, the metabolite induces a conformational change in the IP receptor (a Gs-coupled GPCR), triggering the cAMP-PKA pathway.

SignalingPathway Selexipag Selexipag (Prodrug) Metabolite ACT-333679 (Active Carboxylate) Selexipag->Metabolite Hydrolysis CES1 CES1 Enzyme (Liver) CES1->Selexipag Catalyzes IP_Receptor IP Receptor (GPCR) Metabolite->IP_Receptor High Affinity Binding Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activation AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP (↑) AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates Response Vasodilation & Anti-proliferation PKA->Response Phosphorylation

Figure 1: Metabolic activation of Selexipag and subsequent IP receptor signaling cascade.

Experimental Protocols

Synthesis of the N-(Methylsulfonyl)acetamide Linkage

Context: This protocol describes the installation of the acyl sulfonamide moiety, a critical step in synthesizing Selexipag-like agonists.

Materials:

  • Carboxylic Acid Precursor (e.g., {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid)

  • Methanesulfonamide (

    
    )
    
  • Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or EDCI/DMAP

  • Solvent: Anhydrous THF or DMF

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Protocol:

  • Activation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous THF under nitrogen. Add CDI (1.2 eq) and stir at room temperature for 1 hour to generate the acyl imidazole intermediate. Validation: Monitor

    
     evolution cessation.
    
  • Coupling: Add Methanesulfonamide (1.5 eq) and DBU (1.5 eq) to the reaction mixture.

  • Reflux: Heat the mixture to 50–60°C for 4–12 hours.

  • Work-up: Quench with 1M HCl (to protonate the acyl sulfonamide, rendering it lipophilic for extraction). Extract with Ethyl Acetate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Gradient: Hexanes to EtOAc). The product should be a white solid.

In Vitro Hydrolysis Assay (CES1 Activity)

Context: To verify the prodrug lability of the moiety.

Materials:

  • Recombinant Human Carboxylesterase 1 (hCES1) or Human Liver Microsomes (HLM).

  • Test Compound (Selexipag).[1][3][7][8][9][10][11]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Protocol:

  • Preparation: Pre-incubate HLM (0.5 mg protein/mL) or hCES1 (5 µg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiation: Add Selexipag (final concentration 1–10 µM).

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately mix aliquots with ice-cold Acetonitrile containing an internal standard (e.g., Deuterated Selexipag).

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln[Parent] vs. time to determine the in vitro intrinsic clearance (

    
    ) and half-life.
    
    • Self-Validation Check: Include a specific CES1 inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP) in a control arm. Hydrolysis should be >90% inhibited.

Clinical Implications of the Moiety

The choice of the


-(methylsulfonyl)acetamide group dictates the clinical profile of Selexipag:
  • Blunted

    
    :  The conversion rate from Prodrug 
    
    
    
    Metabolite is rate-limiting. This prevents the sharp plasma spikes seen with inhaled/IV prostanoids, reducing "peak-dose" side effects like severe headache and jaw pain.
  • Twice-Daily Dosing: The active metabolite has a significantly longer half-life (up to 13h) compared to the parent, enabling a convenient BID oral regimen.

  • Drug-Drug Interactions: Since CES1 is the primary metabolizer, inhibitors of CES1 are rare compared to CYP450 inhibitors, reducing the risk of metabolic DDI.

References

  • Kuwano, K., et al. (2007). "2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), an Orally Available and Long-Acting Prostacyclin Receptor Agonist Active Metabolite." Journal of Pharmacology and Experimental Therapeutics.

  • Asaki, T., et al. (2015). "Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension."[12][7][9][11] Journal of Medicinal Chemistry.

  • FDA Center for Drug Evaluation and Research. (2015). "Uptravi (selexipag) Clinical Pharmacology and Biopharmaceutics Review."

  • Sitbon, O., et al. (2015). "Selexipag for the Treatment of Pulmonary Arterial Hypertension."[12][7][9][10][11] New England Journal of Medicine.

  • Gatfield, J., et al. (2017). "Selexipag Active Metabolite ACT-333679 Displays High Selectivity for the IP Receptor."[7][11] Pulmonary Pharmacology & Therapeutics.

Sources

Methodological & Application

synthesis of Selexipag using 2-(Methylsulfonyl)acetamide intermediate

Application Note: Convergent Synthesis of Selexipag via 2-Chloro- -(methylsulfonyl)acetamide

Executive Summary

Selexipag (NS-304; ACT-293987) is a selective non-prostanoid prostacyclin (IP) receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1] Unlike traditional prostanoids, Selexipag utilizes a diphenylpyrazine core linked to an acyl sulfonamide tail.

This guide details the Convergent Ether Synthesis Route , which is preferred in industrial process chemistry over linear peptide coupling methods. This route relies on the alkylation of a key pyrazine alcohol intermediate with 2-chloro-


-(methylsulfonyl)acetamide

Strategic Retro-Synthesis & Pathway

The synthesis is designed to be convergent. The molecule is disconnected at the ether linkage, separating the lipophilic core from the polar pharmacophore tail.

The "Linker" Strategy

Direct coupling of Selexipag acid with methanesulfonamide using coupling agents (e.g., CDI) often leads to variable yields and difficult purification. The Alkylation Strategy described here uses a pre-functionalized electrophile (Intermediate B ) to install the entire tail in one step via a Williamson-type ether synthesis.

SelexipagSynthesisAlcoholPyrazine Alcohol(Nucleophile)IntermedAlkoxide / DianionComplexAlcohol->Intermed+ t-BuOK (Base)DeprotonationLinker2-Chloro-N-(methylsulfonyl)acetamide(Electrophile)Linker->IntermedAdditionSelexipagSelexipag (Crude)Intermed->SelexipagSN2 AlkylationNMP, 25°CCrystCrystalline Form(Purified API)Selexipag->CrystCrystallization(EtOH/H2O)

Figure 1: Convergent synthetic pathway for Selexipag via ether bond formation.

Materials & Reagents Specification

ComponentChemical NameRoleEquiv.Key Specification
Starting Material A 4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butan-1-olNucleophile1.0Purity >99.0% (HPLC)
Intermediate B 2-chloro-

-(methylsulfonyl)acetamide
Electrophile1.2 - 1.4M.P. 108-112°C; White solid
Base Potassium tert-butoxide (t-BuOK)Base3.0 - 4.0THF solution or solid
Solvent

-Methyl-2-pyrrolidone (NMP)
Solvent10 VolWater content <0.05%
Quench Water / Acetic AcidWorkup--

Note on Intermediate B: While often referred to as "2-(methylsulfonyl)acetamide" in shorthand, the correct chemical entity required for this alkylation is 2-chloro-


-(methylsulfonyl)acetamide  (CAS: 25503-90-6). The non-chlorinated analog cannot participate in the alkylation.

Experimental Protocols

Protocol 1: Preparation of 2-Chloro- -(methylsulfonyl)acetamide

If the intermediate is not purchased, it must be synthesized fresh to ensure high reactivity.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.

  • Charge: Add Methanesulfonamide (10.0 g, 105 mmol) and Acetonitrile (100 mL).

  • Activation: Add Chloroacetyl chloride (13.0 g, 115 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to 75-80°C for 4–6 hours. Evolution of HCl gas will be observed (scrubbing required).

  • Isolation: Cool to room temperature. Concentrate under vacuum to remove solvent.

  • Crystallization: Recrystallize the residue from minimal Isopropanol/Hexane to yield white crystals.

    • Yield Target: >85%[2][3][4]

    • Quality Check:

      
      H NMR (DMSO-
      
      
      ):
      
      
      3.25 (s, 3H), 4.30 (s, 2H), 11.5 (br s, 1H).
Protocol 2: Coupling Reaction (Synthesis of Selexipag)

This step involves a Williamson ether synthesis. The acidity of the sulfonamide proton (pKa ~4-5) requires excess base.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry reactor under

    
    , dissolve Starting Material A  (Pyrazine Alcohol, 50.0 g, 110 mmol) in NMP  (250 mL).
    
  • Base Addition (Deprotonation):

    • Cool the solution to 0–5°C.

    • Add t-BuOK (37.0 g, 330 mmol, 3.0 eq) portion-wise.

    • Observation: The solution may darken slightly. Stir for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation:

    • Dissolve Intermediate B (2-chloro-

      
      -(methylsulfonyl)acetamide, 28.4 g, 165 mmol, 1.5 eq) in NMP (50 mL).
      
    • Add this solution dropwise to the reactor, maintaining internal temperature <10°C.

    • Mechanistic Insight: The base will immediately deprotonate the amide nitrogen of Intermediate B. The reaction proceeds via the attack of the pyrazine-alkoxide on the

      
      -Cl of the amide anion.
      
  • Reaction:

    • Warm to 20–25°C.

    • Stir for 2–4 hours.

    • IPC (HPLC): Monitor consumption of Starting Material A (<0.5% remaining).

  • Quench & Workup:

    • Cool to 10°C.

    • Slowly add Water (500 mL) to quench the reaction.

    • Adjust pH to 4.0–5.0 using dilute HCl or Acetic Acid . This protonates the Selexipag anion (acyl sulfonamide).

    • Extract with Isopropyl Acetate or Ethyl Acetate (2 x 300 mL).

    • Wash organic layer with brine (200 mL).

Protocol 3: Crystallization & Polymorph Control

Selexipag exists in multiple polymorphic forms (I, II, III). Form I is often the target for stability.

  • Concentration: Concentrate the organic extract from Protocol 2 under vacuum to a thick oil or foam.

  • Solvent Swap: Add Ethanol (150 mL) and warm to 60°C to dissolve.

  • Anti-solvent Addition: Slowly add Water (100 mL) while stirring at 60°C until slight turbidity persists.

  • Cooling:

    • Cool to 40°C over 1 hour.

    • Seed with pure Selexipag Form I (0.1 wt%) if available.

    • Cool to 0–5°C over 2 hours.

  • Filtration: Filter the white solid. Wash with cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Mechanistic Analysis & Troubleshooting

Reaction Mechanism

The reaction is a nucleophilic substitution (


  • Stoichiometry: 1 eq of base neutralizes the sulfonamide. 1 eq converts the alcohol to alkoxide. Excess base ensures the equilibrium favors the nucleophilic alkoxide.

  • Selectivity: Despite the nitrogen of Intermediate B being anionic (N-), the negative charge is delocalized onto the sulfonyl and carbonyl oxygens, rendering the nitrogen non-nucleophilic. The carbon bearing the chlorine remains highly electrophilic, ensuring exclusive

    
    -alkylation of the pyrazine alcohol.
    

MechanismStep1Base (t-BuOK) addedStep2Formation of Pyrazine-Alkoxide (RO-)Step1->Step2Step3Deprotonation of Linker (N-)Step1->Step3Step4SN2 Attack: RO- attacks Cl-CH2-RStep2->Step4NucleophileStep3->Step4Electrophile (Anionic)Step5Product FormationStep4->Step5

Figure 2: Mechanistic flow of the base-mediated alkylation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Insufficient BaseEnsure >3.0 eq of t-BuOK is used to handle the acidic sulfonamide proton.
Impurity: Dimer Hydrolysis of LinkerEnsure NMP is dry (<0.05% water). Add Linker solution slowly.
Oiling out Fast cooling during cryst.Re-heat to 60°C, add seed crystals, and cool at 10°C/hour.
Coloration (Yellow) Oxidation of PyrazineDegas all solvents with Nitrogen. Add antioxidant (e.g., BHT) if necessary.

Data Summary: Quantitative Expectations

ParameterSpecificationTypical Result
Yield (Step 2) > 85%88 - 92%
HPLC Purity > 99.5%99.8%
Residual Solvent < 5000 ppm (EtOH)< 1000 ppm
Appearance White to off-white powderConforms

References

  • Nippon Shinyaku Co., Ltd. (2007).[5][6] Heterocyclic compound derivatives and medicines.[2][5][6][7] US Patent 7,205,302.[2][3] Link

    • Primary source for the discovery and basic synthesis of Selexipag.
  • Asaki, T., et al. (2007).[1] "Structure–activity studies on diphenylpyrazine derivatives: A novel class of prostacyclin receptor agonists."[1][5][6][8] Bioorganic & Medicinal Chemistry, 15(21), 6692-6704.[1] Link[5]

    • Detailed medicinal chemistry paper describing the structure-activity relationship (SAR) leading to the selection of the acyl sulfonamide tail.
  • Teva Pharmaceuticals. (2018).[1] Crystalline polymorph form VI of Selexipag and its preparation.[1] WO Patent 2018/022704.[1][3] Link

    • Provides modern process improvements and detailed crystalliz
  • Hunan Huateng Pharmaceutical Co., Ltd. (2018).[1] Selexipag intermediate 2-(4-bromobutoxy)acetic acid and 2-(4-bromobutoxy)-N-(methylsulfonyl)acetamide.[1] CN Patent 108558653.[1] Link

    • Describes alternative alkylation strategies and intermedi
  • Kuwano, K., et al. (2007).[1][6] "2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug."[6] Journal of Pharmacology and Experimental Therapeutics, 322(3), 1181-1188. Link

    • Pharmacological validation of the molecule synthesized via this route.

reaction conditions for 2-(Methylsulfonyl)acetamide with 4-aminobutanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction Conditions for 2-(Methylsulfonyl)acetamide with 4-Aminobutanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sulfonamide Conjugates

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in critical hydrogen bonding interactions with biological targets. The synthesis of novel sulfonamide derivatives remains a highly active area of research in the pursuit of new drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive guide to the reaction of 2-(methylsulfonyl)acetamide with 4-aminobutanol derivatives, a key transformation for the synthesis of flexible sulfonamide-containing scaffolds. Such structures are of significant interest in drug discovery, offering the potential to explore new chemical space and develop innovative therapeutics.

We will delve into the mechanistic underpinnings of the primary synthetic route, the Mitsunobu reaction, and provide detailed, step-by-step protocols for its successful implementation. Additionally, an alternative two-step alkylation strategy will be presented, offering a different synthetic approach. This guide is designed to equip researchers with the necessary knowledge to not only replicate these procedures but also to adapt and optimize them for their specific 4-aminobutanol derivatives.

Reaction Mechanism and Principles: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of a primary or secondary alcohol into a variety of other functional groups, including the N-alkylation of sulfonamides.[1][2][3][4][5] This reaction proceeds with a net inversion of stereochemistry at the alcohol carbon, which is a crucial consideration when working with chiral 4-aminobutanol derivatives.

The reaction is driven by the in-situ formation of an alkoxyphosphonium salt from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This converts the hydroxyl group into an excellent leaving group, which is then displaced by a suitable nucleophile in an Sₙ2 reaction. In our case, the nucleophile is the nitrogen atom of 2-(methylsulfonyl)acetamide. The pKa of the sulfonamide proton in N-acyl sulfonamides is sufficiently low to allow for deprotonation under the reaction conditions, making it a competent nucleophile.[4]

The key steps of the Mitsunobu reaction are as follows:

  • Triphenylphosphine, a good nucleophile, attacks the N=N double bond of DEAD, forming a betaine intermediate.

  • The alcohol substrate protonates the betaine, leading to the formation of a phosphonium salt and a protonated DEAD derivative.

  • The alcohol's oxygen atom then attacks the positively charged phosphorus atom, displacing the protonated DEAD and forming the key alkoxyphosphonium salt.

  • The deprotonated 2-(methylsulfonyl)acetamide then acts as the nucleophile, attacking the carbon bearing the alkoxyphosphonium group in an Sₙ2 fashion.

  • This displacement results in the formation of the desired N-alkylated product, along with triphenylphosphine oxide and the hydrazine byproduct of DEAD.

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution SN2 Displacement PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt | C(O)OEt PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R-O-PPh₃]⁺ Betaine->Alkoxyphosphonium + ROH, - DEAD-H ROH R-OH (4-Aminobutanol derivative) Product R-N(SO₂CH₃)C(O)CH₃ Alkoxyphosphonium->Product + [Sulfonamide]⁻ Sulfonamide CH₃SO₂NHC(O)CH₃ (2-(Methylsulfonyl)acetamide) Sulfonamide_Anion [CH₃SO₂N⁻C(O)CH₃] Sulfonamide->Sulfonamide_Anion Deprotonation Sulfonamide_Anion->Product PPh3O PPh₃=O caption Figure 1: Generalized Mitsunobu Reaction Mechanism

Caption: Figure 1: Generalized Mitsunobu Reaction Mechanism.

Experimental Protocols

Protocol 1: N-Alkylation of 2-(Methylsulfonyl)acetamide via Mitsunobu Reaction

This protocol describes a general procedure for the reaction of a 4-aminobutanol derivative with 2-(methylsulfonyl)acetamide using Mitsunobu conditions.

Materials:

  • 4-Aminobutanol derivative (1.0 eq)

  • 2-(Methylsulfonyl)acetamide (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-aminobutanol derivative (1.0 eq), 2-(methylsulfonyl)acetamide (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1 M concentration of the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated sulfonamide.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Experimental_Workflow Start Combine Reactants: 4-Aminobutanol derivative, 2-(Methylsulfonyl)acetamide, PPh₃ in anhydrous THF Cool Cool to 0 °C Start->Cool Add_DEAD Slowly add DEAD/DIAD Cool->Add_DEAD React Stir at room temperature (12-24 h) Add_DEAD->React Monitor Monitor by TLC React->Monitor Workup Concentrate and perform aqueous workup Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize caption Figure 2: Experimental Workflow for Mitsunobu Reaction

Caption: Figure 2: Experimental Workflow for Mitsunobu Reaction.

Protocol 2: Alternative Two-Step N-Alkylation

This protocol provides an alternative method involving the conversion of the 4-aminobutanol derivative to an alkyl bromide followed by nucleophilic substitution.

Step 1: Synthesis of 4-Bromobutylamine Hydrobromide

  • Caution: Work in a well-ventilated fume hood.

  • To a solution of 4-aminobutanol (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (3.0 eq), heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and then to 0 °C in an ice bath to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 4-bromobutylamine hydrobromide.

Step 2: N-Alkylation of 2-(Methylsulfonyl)acetamide

  • In a round-bottom flask, dissolve 2-(methylsulfonyl)acetamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃) (2.5 eq).

  • Add the 4-bromobutylamine hydrobromide (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Reaction Parameter Summary

The following table summarizes key reaction parameters that can be varied for optimization when reacting different 4-aminobutanol derivatives with 2-(methylsulfonyl)acetamide via the Mitsunobu reaction.

ParameterGeneral RangeConsiderations
Solvent Anhydrous THF, DichloromethaneTHF is generally preferred for its ability to dissolve the reactants.
Temperature 0 °C to Room TemperatureInitial cooling is crucial for controlling the exothermic reaction upon DEAD/DIAD addition.
Equivalents of PPh₃ and DEAD/DIAD 1.2 - 2.0 eqUsing a slight excess ensures complete conversion of the alcohol.
Equivalents of 2-(Methylsulfonyl)acetamide 1.1 - 1.5 eqA slight excess can drive the reaction to completion.
Reaction Time 12 - 48 hoursSterically hindered alcohols or less nucleophilic sulfonamides may require longer reaction times.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water will quench the reaction. Pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and sulfonamide can sometimes improve yields.[2]

  • Side Products: A common side product is the formation of an ether from the reaction of the alcohol with the deprotonated DEAD.[2] Purification by column chromatography is usually effective in removing this and other byproducts like triphenylphosphine oxide.

  • Safety:

    • DEAD and DIAD are toxic and potentially explosive; handle with care in a fume hood.

    • Triphenylphosphine is an irritant.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The reaction between 2-(methylsulfonyl)acetamide and 4-aminobutanol derivatives, particularly via the Mitsunobu reaction, provides an efficient and versatile method for the synthesis of novel N-alkylated sulfonamides. This application note has detailed the mechanistic principles and provided robust protocols for this transformation. The resulting products, with their flexible linkers and key functional groups, are valuable building blocks for the development of new therapeutic agents. By understanding the underlying chemistry and experimental nuances presented here, researchers can effectively utilize this reaction to advance their drug discovery programs.

References

  • Dodge, J. A.; Nissen, J. S.; Jones, S. A. A Mitsunobu-Based Synthesis of N-Aryl and N-Alkyl Sulfonamides. Tetrahedron Lett.1997 , 38 (23), 4035-4038. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]

  • Dembiński, R. Recent advances in the Mitsunobu reaction: Modifications and applications. Eur. J. Org. Chem.2004 , 2004 (13), 2763-2772. [Link]

  • Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995 , 36 (36), 6373-6374. [Link]

  • Walker, K. A.; et al. Potent and Selective Phenyl-imidazole Based Inhibitors of p38 MAP Kinase. Bioorg. Med. Chem. Lett.1998 , 8 (20), 2843-2848. [Link]

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  • PubChem. 4-Aminobutanol. National Center for Biotechnology Information. [Link]

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solvent selection for 2-(Methylsulfonyl)acetamide condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Solvent Selection for Condensation Reactions of 2-(Methylsulfonyl)acetamide

Introduction: The Synthetic Potential of 2-(Methylsulfonyl)acetamide

2-(Methylsulfonyl)acetamide is a versatile bifunctional reagent characterized by an activated methylene group flanked by two electron-withdrawing groups: a sulfonyl and a carbonyl. This structural motif renders the methylene protons acidic, making it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions, most notably condensation reactions. Its molecular weight is 137.16 g/mol , and it typically appears as a powder or crystals.[1][2] The presence of the polar methylsulfonyl group often enhances the solubility of this compound and its derivatives in polar solvents.[3]

Condensation reactions, such as the Knoevenagel condensation, involve the nucleophilic addition of a carbanion (from an active hydrogen compound) to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[4][5] The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction kinetics, pathway selection, yield, and purity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically select and optimize solvents for condensation reactions involving 2-(Methylsulfonyl)acetamide, ensuring robust and reproducible outcomes.

The Decisive Role of the Solvent in Condensation Chemistry

The solvent exerts profound influence over the course of a condensation reaction through several interconnected mechanisms.[6] Understanding these effects is paramount to rational protocol design.

  • Solubility of Reactants and Reagents: The primary function of a solvent is to dissolve all reactants and catalysts into a single phase. 2-(Methylsulfonyl)acetamide, being a polar molecule with hydrogen bond donor and acceptor capabilities, exhibits varying solubility across different solvent classes.[1] Inadequate solubility can lead to sluggish or incomplete reactions.

  • Stabilization of Intermediates and Transition States: Condensation reactions proceed through charged intermediates, such as enolates. The solvent's ability to stabilize these species can dramatically alter the reaction's activation energy.

    • Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize both anions and cations effectively through hydrogen bonding. However, they can also form strong hydrogen bonds with the nucleophilic carbanion, potentially dampening its reactivity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are excellent at solvating cations but leave anions relatively "bare" and highly reactive. This often leads to a significant rate enhancement.[7][8]

  • Influencing Chemical Equilibrium: Condensation reactions are equilibrium processes that generate water as a byproduct. The choice of solvent can be used to shift this equilibrium. For instance, using a non-polar solvent like toluene in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water, driving the reaction to completion.

  • Post-Reaction Work-up and Purification: The ideal solvent should facilitate easy product isolation. A solvent from which the product crystallizes upon cooling is highly desirable as it simplifies purification. Conversely, high-boiling point polar solvents like DMF or DMSO can be difficult to remove and may require extensive extraction procedures.

A Systematic Workflow for Solvent Selection

A haphazard, trial-and-error approach to solvent selection is inefficient.[6] A systematic, multi-step process grounded in physicochemical principles is recommended. The following workflow provides a logical progression from initial screening to final optimization.

Solvent_Selection_Workflow A Step 1: Reactant Analysis - Assess polarity of 2-(Methylsulfonyl)acetamide & carbonyl partner - Estimate pKa of active methylene B Step 2: Preliminary Solvent Screening (Small Scale) - Select a diverse set of solvents (protic, aprotic, non-polar) - Run parallel reactions under identical conditions A->B Informs initial choices C Step 3: Reaction Monitoring & Analysis - Track conversion & byproduct formation (TLC, LC-MS) - Identify promising solvent candidates B->C Generates initial data D Step 4: Optimization - Vary temperature, concentration, and catalyst - Evaluate yield, purity, and reaction time C->D Focuses optimization efforts E Step 5: Final Selection & Scale-Up - Consider safety, cost, and environmental impact (Green Chemistry) - Evaluate ease of product isolation D->E Provides final process parameters

Caption: A systematic workflow for rational solvent selection.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment of 2-(Methylsulfonyl)acetamide

Objective: To rapidly determine the relative solubility of 2-(Methylsulfonyl)acetamide in a range of common laboratory solvents.

Materials:

  • 2-(Methylsulfonyl)acetamide

  • Test tubes or small vials

  • Vortex mixer

  • Selection of solvents (see Table 2 for suggestions)

  • Spatula and balance

Procedure:

  • Weigh approximately 10-20 mg of 2-(Methylsulfonyl)acetamide into a clean, dry test tube.[9]

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • After each addition, vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Observe the mixture for complete dissolution. Record the approximate volume of solvent required.

  • If the solid does not dissolve after adding 2-3 mL of solvent, it can be classified as "sparingly soluble" or "insoluble" at room temperature.

  • Gently warm the mixture to assess if solubility increases with temperature.

  • Record observations in a laboratory notebook, noting solubility at room temperature and upon heating.

Protocol 2: General Procedure for Solvent Screening in a Knoevenagel-type Condensation

Objective: To evaluate the effect of different solvents on the condensation reaction between 2-(Methylsulfonyl)acetamide and an aromatic aldehyde (e.g., 4-methoxybenzaldehyde).

Materials:

  • 2-(Methylsulfonyl)acetamide (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Catalyst: Piperidine or Triethylamine (0.1-0.2 eq)[10]

  • Solvents for screening (e.g., Ethanol, Acetonitrile, Toluene, N,N-Dimethylformamide)

  • Round-bottom flasks or reaction vials equipped with stir bars and reflux condensers

  • Heating mantles or oil baths

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica plates, developing chamber, UV lamp)

Procedure:

  • Reaction Setup: In separate, appropriately sized round-bottom flasks, place 2-(Methylsulfonyl)acetamide (e.g., 137 mg, 1.0 mmol).

  • To each flask, add one of the selected solvents (e.g., 5 mL). Stir until the solid is fully dissolved.

  • Add 4-methoxybenzaldehyde (e.g., 136 mg, 1.0 mmol, 123 µL) to each flask, followed by the catalyst (e.g., triethylamine, 20 µL, 0.14 mmol).

  • Reaction Conditions: Stir the reaction mixtures at a consistent temperature. Start with room temperature or a moderately elevated temperature (e.g., 60 °C) for all solvents.[11] For high-boiling solvents, reflux conditions can be explored.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30-60 minutes) using TLC (eluent: 30% ethyl acetate in hexane is a good starting point). Visualize spots under a UV lamp. Note the disappearance of starting materials and the appearance of a new, typically less polar, product spot.

  • Work-up: Once a reaction is deemed complete (or has ceased to progress), cool the mixture to room temperature.

    • For volatile solvents (Ethanol, Acetonitrile, Toluene): Remove the solvent under reduced pressure using a rotary evaporator.

    • For high-boiling solvents (DMF): Pour the reaction mixture into ice-cold water (approx. 50 mL) and stir. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 20 mL).[11]

  • Isolation and Analysis:

    • If a precipitate forms during work-up, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Evaluation: Determine the crude yield for each reaction. Analyze the purity of the product from each solvent using techniques like ¹H NMR or LC-MS. Compare the results to identify the optimal solvent based on yield, purity, and reaction time.

Data for an Informed Decision

Systematic data collection is crucial. The following tables provide essential reference data and a template for organizing experimental results.

Table 1: Physicochemical Properties of 2-(Methylsulfonyl)acetamide

Property Value Source
Molecular Formula C₃H₇NO₃S [1][12]
Molecular Weight 137.16 g/mol [1][2]
Physical Form Powder or crystals [2]
XLogP3-AA -1.5 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 3 [1]

| Topological Polar Surface Area | 85.6 Ų |[1] |

Table 2: Properties of Common Solvents for Condensation Reactions

Solvent Class Dielectric Constant (ε) Boiling Point (°C) Key Considerations
Water Polar Protic 80.1 100 Environmentally benign; may require catalyst; can hydrolyze reactants/products.[13]
Ethanol Polar Protic 24.6 78 Good general-purpose solvent; product may crystallize upon cooling.[5]
Acetonitrile Polar Aprotic 37.5 82 Can accelerate reactions by solvating cations; relatively easy to remove.[10]
N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 153 Excellent solvating power; high boiling point makes removal difficult.[14][15]
Dimethyl Sulfoxide (DMSO) Polar Aprotic 46.7 189 Very strong solvent; can accelerate base-catalyzed reactions; very difficult to remove.[16]
Tetrahydrofuran (THF) Polar Aprotic 7.6 66 Moderate polarity; common choice but can form peroxides.
Toluene Non-Polar 2.4 111 Enables azeotropic removal of water with a Dean-Stark trap to drive equilibrium.[14]

| Dichloromethane (DCM) | Non-Polar | 9.1 | 40 | Good for reactions at or below room temperature; volatile. |

Table 3: Template for Solvent Screening Results

Entry Solvent Catalyst Temp (°C) Time (h) Conversion (%) Observations (Purity, Color, etc.)
1 Ethanol Piperidine 60 4
2 Acetonitrile Piperidine 60 4
3 Toluene Piperidine 60 4
4 DMF Piperidine 60 4

| 5 | ... | ... | ... | ... | | |

Conclusion and Best Practices

The selection of a solvent for condensation reactions of 2-(Methylsulfonyl)acetamide is a multi-faceted decision that extends beyond simple solubility. A scientifically rigorous approach, as outlined in this guide, is essential for developing efficient, scalable, and reproducible synthetic methods.

Key Takeaways:

  • Start with Theory: Analyze the polarity and reactivity of your specific substrates to form an initial hypothesis.

  • Screen Broadly: Test a diverse range of solvents in parallel on a small scale to gather empirical data quickly.

  • Monitor Closely: Use analytical techniques like TLC or LC-MS to understand reaction kinetics and byproduct profiles in different media.

  • Consider the Entire Process: The optimal solvent not only provides the highest yield but also facilitates easy work-up, purification, and meets safety and environmental standards for potential scale-up.

By integrating fundamental principles with systematic experimentation, researchers can harness the full synthetic potential of 2-(Methylsulfonyl)acetamide and confidently navigate the critical challenge of solvent selection.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105389, 2-(Methylsulphonyl)acetamide. Retrieved from [Link].

  • Gøgsig, T. M., et al. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Chemical Science, 11(30), 7853–7858. Available from: [Link].

  • Aalla, S., et al. (2012). An Efficient and Telescopic Process for Valsartan, an Angiotensin II Receptor Blocker. ResearchGate. Retrieved from [Link].

  • Charisteidis, I., et al. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link].

  • Dunn, P. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(2), 229–237. Available from: [Link].

  • PubChemLite. 2-(methylsulfonyl)acetamide (C3H7NO3S). Retrieved from [Link].

  • Khoma, R. E., et al. (2009). Condensation of acetamide in aqueous solutions in the presence of sulfur(IV) dioxide. Russian Journal of General Chemistry, 79, 1726–1729. Available from: [Link].

  • Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Retrieved from [Link].

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link].

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? Retrieved from [Link].

  • Shakuntala, C. S., et al. (2011). N-(2-Methylphenylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1188. Available from: [Link].

  • Gowda, B. T., et al. (2011). 2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o665. Available from: [Link].

  • Bode, J. W., et al. (2007). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses, 84, 344. Available from: [Link].

  • Głowacka, I. E., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules, 27(23), 8346. Available from: [Link].

  • Shakuntala, C. S., et al. (2011). 2,2-Dimethyl-N-(2-methylphenylsulfonyl)acetamide. ResearchGate. Retrieved from [Link].

  • Kulakov, I. V., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7793. Available from: [Link].

  • Tuñón, I., et al. (2001). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. The Journal of Physical Chemistry A, 105(25), 6247–6255. Available from: [Link].

  • Houen, G., et al. (1999). The solubilities of denatured proteins in different organic solvents. Acta Chemica Scandinavica, 53, 1122-1126. Available from: [Link].

  • ResearchGate. Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. Retrieved from [Link].

  • Unique Pub International. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. Retrieved from [Link].

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Application Notes & Protocols for 2-(Methylsulfonyl)acetamide in GMP Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

This document is intended for informational purposes for researchers, scientists, and drug development professionals. The handling precautions and protocols outlined are based on general Good Manufacturing Practice (GMP) principles and an analysis of the chemical's functional groups (methylsulfonyl and acetamide). As of the date of this document, specific, comprehensive safety and handling data for 2-(Methylsulfonyl)acetamide is limited. Therefore, a thorough, substance-specific risk assessment must be conducted by the user before any handling or manufacturing activities. All procedures must be performed in strict accordance with internal Standard Operating Procedures (SOPs), and all applicable local, state, and federal regulations.

Introduction

Good Manufacturing Practice (GMP) is a critical framework in the pharmaceutical industry, ensuring that products are consistently produced and controlled according to quality standards.[1][2] The proper handling of all chemical reagents, including starting materials and intermediates, is a foundational element of GMP.[2][3] This document provides detailed application notes and protocols for the safe handling of 2-(Methylsulfonyl)acetamide in a GMP manufacturing environment.

2-(Methylsulfonyl)acetamide is a compound containing both a sulfonyl group and an acetamide moiety. While specific toxicological data is not widely available, the presence of these functional groups necessitates a cautious approach. Sulfonamides, a related class of compounds, are known to have a range of pharmacological activities and can cause hypersensitivity reactions in some individuals.[4][5] The acetamide group, as seen in the parent compound acetamide, is suspected of causing cancer and can cause skin and eye irritation.[6][7][8][9][10] Therefore, the handling procedures for 2-(Methylsulfonyl)acetamide must be designed to minimize personnel exposure and prevent cross-contamination.

Material Identification and Characterization

Prior to use in any GMP process, each batch of 2-(Methylsulfonyl)acetamide must be unequivocally identified and characterized.

2.1 Certificate of Analysis (CoA) A comprehensive CoA must be obtained from the supplier for each batch.[1] The CoA should include, at a minimum:

  • Product Name: 2-(Methylsulfonyl)acetamide

  • CAS Number

  • Molecular Formula and Weight

  • Appearance

  • Assay (Purity)

  • Identification (e.g., by IR, NMR)

  • Date of Manufacture and Retest/Expiry Date

  • Storage Conditions

2.2 In-House Verification It is a GMP requirement to perform in-house identity testing on all incoming raw materials. A unique lot number should be assigned to each batch upon receipt.

Risk Assessment and Hazard Control

A thorough risk assessment is mandatory before introducing 2-(Methylsulfonyl)acetamide into the manufacturing workflow. The following table summarizes potential hazards and recommended control measures.

Potential Hazard Risk Level Control Measures Reference
Inhalation of Dust Moderate- Handle in a well-ventilated area, preferably within a fume hood or a downflow booth.[11]- Use appropriate respiratory protection (e.g., N95 or higher rated respirator).[10][12]- Employ engineering controls to minimize dust generation, such as slow and careful scooping.[10][11][12]
Skin and Eye Contact Moderate to High- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or chemical splash goggles.[10][11][13]- In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12][13][10][11][12][13]
Ingestion Low (in a GMP setting)- Do not eat, drink, or smoke in areas where the chemical is handled.[12]- Wash hands thoroughly after handling.[12][13]- In case of accidental ingestion, seek immediate medical attention.[7][14][7][12][13][14]
Cross-Contamination High- Use dedicated or thoroughly cleaned and verified equipment.- Maintain proper segregation of materials.- Follow strict cleaning and sanitation procedures.[2]
Environmental Release Moderate- Do not allow the product to enter drains or waterways.[13]- Dispose of waste in accordance with all applicable environmental regulations.[13]

Standard Operating Procedures (SOPs)

The following protocols are intended as a guide and should be adapted into formal, site-specific SOPs.

4.1 Receipt and Quarantine

  • Inspect Shipment: Upon receipt, visually inspect the shipping container for any signs of damage or tampering.

  • Verify Documentation: Cross-reference the shipping documents with the purchase order and the supplier's label.

  • Labeling: Affix a "QUARANTINED" label to the container. The label should include the material name, date of receipt, and a unique in-house tracking number.

  • Transfer to Quarantine: Move the material to a designated, access-controlled quarantine area.

4.2 Sampling and Testing

  • Sampling Environment: Conduct sampling in a controlled environment, such as a sampling booth with appropriate ventilation, to prevent contamination and personnel exposure.

  • Personnel Protection: Samplers must wear the full complement of prescribed PPE.

  • Sample Collection: Use sterile, dedicated sampling tools. Collect a representative sample from the container.

  • Resealing: Securely reseal the container after sampling.

  • Submission for Testing: Submit the sample to the Quality Control (QC) laboratory for identity testing and other required analyses as per the material specification.

4.3 Storage

  • Approved Storage: Once released by QC, move the material to a designated, secure, and well-ventilated "APPROVED" storage area.

  • Storage Conditions: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][10][14]

  • Segregation: Store separately from other materials to prevent mix-ups and cross-contamination.

4.4 Dispensing and Handling in Manufacturing

  • Dispensing Area: All dispensing activities must occur in a dedicated, controlled-environment dispensing area with adequate dust control measures.

  • Verification: Two qualified personnel should independently verify the material name, lot number, and quantity against the batch manufacturing record before dispensing.

  • PPE: All personnel involved in dispensing must wear appropriate PPE.

  • Weighing: Use a calibrated and verified balance. Handle the material carefully to minimize dust generation.

  • Containerization: The dispensed material should be placed in a clearly labeled, clean container suitable for transfer to the manufacturing suite.

  • Cleaning: Thoroughly clean the dispensing area and all equipment after use.

4.5 Waste Disposal

  • Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in designated, clearly labeled hazardous waste containers.

  • Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations.

Emergency Procedures

5.1 Spills

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Clean-up: Carefully sweep or vacuum the spilled material into a designated hazardous waste container. Avoid creating dust.[13]

  • Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

5.2 First Aid

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11][13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Visual Workflow

The following diagram illustrates the GMP-compliant workflow for handling 2-(Methylsulfonyl)acetamide.

G cluster_0 Material Reception & Quarantine cluster_1 Quality Control cluster_2 Material Management cluster_3 Manufacturing & Disposal Receipt Receipt of 2-(Methylsulfonyl)acetamide Quarantine Quarantine Area Receipt->Quarantine Inspect & Label Sampling Sampling Quarantine->Sampling Controlled Environment Testing QC Testing Sampling->Testing QC Lab Approved_Storage Approved Storage Testing->Approved_Storage QC Release Dispensing Dispensing Approved_Storage->Dispensing Verified Weighing Manufacturing_Use Manufacturing Use Dispensing->Manufacturing_Use Waste_Disposal Waste Disposal Manufacturing_Use->Waste_Disposal Segregated Waste

Caption: GMP Workflow for 2-(Methylsulfonyl)acetamide

References

  • Handling Of Chemicals, Reagents And Solutions In Laboratories - GMP SOP. (n.d.). GxP-CC.
  • Global Regulatory Standards for Laboratory Reagents Explained. (2026, January 20). GSP Chem.
  • Safety Data Sheet - A2B Chem. (n.d.). A2B Chem.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • ACETAMIDE. (n.d.). CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET. (n.d.).
  • Acetamide. (n.d.). EPA.
  • Acetamide | CH3CONH2. (n.d.). PubChem - NIH.
  • Acetamide - SAFETY DATA SHEET. (2023, March 30). PENTA.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • From Purity to Storage: How to Properly Handle Chemicals. (2019, July 5). Moravek, Inc.
  • Safety Data Sheet: acetamide. (n.d.). Chemos GmbH&Co.KG.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Clinical toxicity of sulfonamides. (n.d.). ResearchGate.
  • N-(2-Methylthiazol-4-yl)acetamide. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • SOP for Storage and Use of Reagents & Chemicals. (n.d.). Pharmaguideline.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • NAFDAC GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023. (n.d.).
  • Sulfonation in Pharmacology and Toxicology. (n.d.). ResearchGate.
  • Toxicological Summary for: Sulfamethazine. (n.d.). Minnesota Department of Health.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed.

Sources

Advanced Protocol: Preparation of N-(Methylsulfonyl)acetamide Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


-acyl sulfonamide bioisosteres

Introduction & Strategic Significance

In modern medicinal chemistry, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-(methylsulfonyl)acetamide derivatives  (generically known as 

-acyl sulfonamides) represent a critical bioisosteric replacement for carboxylic acids.[1][2][3]

While carboxylic acids (


 ~4.[3][4]5) are ubiquitous in pharmacophores, they often suffer from poor membrane permeability and rapid metabolic glucuronidation. The 

-acyl sulfonamide moiety (

) mimics the acidity and planar hydrogen-bonding geometry of a carboxylic acid but offers distinct advantages:
  • Bioisosterism: The

    
     of 
    
    
    
    -acyl methanesulfonamides typically ranges from 3.5 to 5.0 , closely matching carboxylic acids.
  • Lipophilicity: The methylsulfonyl group increases lipophilicity (

    
    ), enhancing passive membrane permeability compared to the ionized carboxylate.
    
  • Vector Control: The sulfonamide nitrogen provides a unique vector for substituent growth that is unavailable in simple carboxylic acids.

This guide details the two primary synthetic routes: Carodiimide Coupling (for library synthesis) and Acyl Chloride Activation (for scale-up), with a focus on ensuring chemical purity and yield.

Synthetic Decision Framework

Before beginning, select the appropriate methodology based on your starting materials and scale.

SyntheticDecision Start Start: Define Substrates CheckAcid Is the R-COOH available? Start->CheckAcid CheckChloride Is the R-COCl commercially available or stable? CheckAcid->CheckChloride Yes MethodB METHOD B: Acyl Chloride + Base (Best for scale-up/simple substrates) CheckAcid->MethodB No (Must synthesize COCl) MethodA METHOD A: EDCI/DMAP Coupling (Best for diversity/libraries) CheckChloride->MethodA No (Unstable/Unavailable) CheckChloride->MethodB Yes Workup Purification (Recrystallization or SiO2) MethodA->Workup Acidic Wash MethodB->Workup Acidic Wash

Figure 1: Decision tree for selecting the optimal synthetic pathway for N-acyl sulfonamides.

Method A: EDCI-Mediated Coupling (Preferred Protocol)

This method is preferred for Medicinal Chemistry Structure-Activity Relationship (SAR) campaigns because it utilizes carboxylic acids directly, avoiding the harsh conditions of acid chloride generation.

Critical Mechanism Note: Sulfonamides are poor nucleophiles (


 ~10). Standard amide coupling conditions (e.g., HATU/DIPEA) often fail or proceed slowly. DMAP (4-dimethylaminopyridine)  is not just a base here; it acts as a nucleophilic catalyst to form a reactive 

-acylpyridinium intermediate.

EDCIMechanism cluster_catalysis Catalytic Cycle Acid Carboxylic Acid (R-COOH) OAcyl O-Acylisourea (Activated Ester) Acid->OAcyl + EDCI EDCI EDCI AcylPyr N-Acylpyridinium (Highly Reactive) OAcyl->AcylPyr + DMAP (Nu: Attack) DMAP DMAP Product N-Acyl Sulfonamide (Product) AcylPyr->Product + Sulfonamide Sulf Methanesulfonamide (MeSO2NH2)

Figure 2: Mechanistic pathway of DMAP-catalyzed sulfonamide acylation.

Materials
  • Carboxylic Acid (R-COOH): 1.0 equiv

  • Methanesulfonamide: 1.2 equiv[5]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): 1.5 equiv

  • DMAP: 1.5 equiv (Must be stoichiometric or excess, not catalytic, to drive equilibrium)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)

Step-by-Step Protocol
  • Activation: In a round-bottom flask equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) and Methanesulfonamide (1.2 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP (1.5 equiv) in one portion. The solution may warm slightly.

  • Coupling: Add EDCI (1.5 equiv) in one portion.

    • Expert Tip: If using DMF, cool to 0°C during EDCI addition to prevent side reactions, then warm to Room Temperature (RT).

  • Reaction: Stir at RT for 12–24 hours. Monitor by TLC or LCMS.

    • Monitoring: The product is more acidic than the starting material. On TLC, it will often streak unless the eluent contains 1% Acetic Acid.

  • Workup (The "Acid Wash" Technique):

    • Dilute the reaction mixture with excess DCM.

    • Wash 1: 1N HCl (x2). Crucial Step: This removes the DMAP, unreacted EDCI, and the urea byproduct (which is water-soluble). The product (

      
       ~4.5) will remain protonated and stay in the organic layer.
      
    • Wash 2: Brine (x1).

    • Dry over

      
      , filter, and concentrate.[6][7]
      
  • Purification:

    • If the acid was pure, the crude is often >90% pure.

    • Recrystallization: EtOAc/Hexanes.[5]

    • Flash Chromatography: 0-10% MeOH in DCM (with 0.5% AcOH additive).

Method B: Acyl Chloride Activation (Scale-Up)

Use this method when the carboxylic acid is unreactive or if you are scaling up (>10g) and want to avoid expensive coupling reagents.

Materials
  • Acyl Chloride (R-COCl): 1.0 equiv

  • Methanesulfonamide: 1.1 equiv

  • Base: NaH (60% dispersion) or LiHMDS (for sensitive substrates)

  • Solvent: THF (anhydrous)

Protocol
  • Deprotonation: Suspend NaH (2.5 equiv) in anhydrous THF at 0°C under inert atmosphere (

    
    /Ar).
    
  • Anion Formation: Add Methanesulfonamide (1.1 equiv) slowly. Stir for 30 mins at 0°C. Evolution of

    
     gas will be observed.
    
    • Why: We must generate the sulfonamide anion (

      
      ) because the neutral species is too weak to attack the acyl chloride efficiently without DMAP.
      
  • Acylation: Add the Acyl Chloride (1.0 equiv) dropwise (neat or in THF).

  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     solution (exothermic).
    
  • Isolation: Acidify to pH ~2 with 1N HCl. Extract with EtOAc.[7][8] The product is in the organic layer.[7]

Characterization & Data Interpretation

Validating the formation of the


-acyl sulfonamide requires specific attention to NMR and physicochemical properties.
NMR Diagnostics

The most distinct feature of these derivatives is the acidic N-H proton.

NucleusSignalChemical Shift (

)
Characteristics
1H NMR -CO-NH-SO2- 11.0 - 12.5 ppm Broad singlet. Disappears with

shake.
1H NMR -SO2-CH3 3.2 - 3.4 ppm Strong singlet (3H). Deshielded compared to free sulfonamide (~2.9 ppm).
13C NMR C=O 165 - 170 ppm Carbonyl carbon.
Physicochemical Comparison

Data below illustrates why this transformation is a "bioisosteric success."

PropertyCarboxylic Acid (R-COOH)N-Acyl Sulfonamide (R-CONHSO2Me)Impact
pKa 4.5 - 5.04.3 - 4.8Maintains electrostatic interactions.
H-Bond Donors 11Preserves binding mode.
LogP (Lipophilicity) Low (Ionized at pH 7.4)ModerateImproved passive permeability.
Metabolic Stability Low (Glucuronidation)HighExtended Half-life.

References

  • Bioisosterism Principles: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1][9][3][10] ChemMedChem, 8(3), 385–395. Link

  • Synthetic Methodology (Coupling): Amato, F., et al. (2018). Recent advances in the synthesis of N-acyl sulfonamides.[1][9][3][5][11][12][13] RSC Advances, 8, 3638-3652. Link

  • pKa Determination: Kölmel, D. K., et al. (2013). Acyl Sulfonamides as Bioisosteres of Carboxylic Acids.[9][3][11][12][14][15] Journal of Medicinal Chemistry, 56(11), 4568–4580. Link

  • Mechanism of EDCI/DMAP: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Troubleshooting & Optimization

minimizing hydrolysis of 2-(Methylsulfonyl)acetamide under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Hydrolysis Under Basic Conditions

Welcome to the technical support center for 2-(Methylsulfonyl)acetamide. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the stability of this compound, particularly its susceptibility to hydrolysis under basic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure the integrity of your experiments and the successful development of your drug candidates.

Frequently Asked Questions (FAQs)

Q1: My assay results for 2-(Methylsulfonyl)acetamide are inconsistent when using a basic buffer system. What could be the cause?

Inconsistent assay results with 2-(Methylsulfonyl)acetamide in basic solutions are frequently due to the hydrolysis of the amide bond.[1][2] Amides, while generally more stable than esters, are susceptible to hydrolysis when heated in acidic or basic aqueous solutions.[2][3] This chemical breakdown can lead to a decrease in the concentration of the parent compound over time, resulting in poor reproducibility. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the specific buffer components.

The hydrolysis of an amide in basic conditions is a base-promoted reaction, not base-catalyzed, because a full equivalent of the hydroxide anion is consumed in the process.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

Q2: What is the chemical mechanism behind the hydrolysis of 2-(Methylsulfonyl)acetamide under basic conditions?

The hydrolysis of 2-(Methylsulfonyl)acetamide in a basic medium follows a well-established nucleophilic acyl substitution pathway.[3] The hydroxide ion (OH⁻) from the basic solution acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide.[1] This initial attack forms a tetrahedral intermediate.[3] Subsequently, the carbonyl double bond reforms, leading to the elimination of the amine group as a leaving group.[1][3] This amine is then deprotonated by the newly formed carboxylic acid, driving the reaction to completion.[1]

While the sulfonyl group (SO₂) itself is generally stable under both acidic and basic conditions, its strong electron-withdrawing nature can influence the reactivity of the adjacent carbonyl group, potentially making it more susceptible to nucleophilic attack.[4]

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the step-by-step mechanism of base-promoted amide hydrolysis.

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination A 2-(Methylsulfonyl)acetamide C Tetrahedral Intermediate A->C Attack on Carbonyl Carbon B Hydroxide Ion (OH⁻) B->C D Tetrahedral Intermediate E Carboxylate & Methylsulfonylmethanamine D->E Reformation of Carbonyl & C-N Bond Cleavage

Caption: Base-promoted hydrolysis of 2-(Methylsulfonyl)acetamide.

Q3: What practical steps can I take to minimize the hydrolysis of 2-(Methylsulfonyl)acetamide during my experiments?

Minimizing hydrolysis is crucial for obtaining accurate and reliable experimental data. Here are several actionable strategies:

  • Temperature Control: The rate of hydrolysis is highly dependent on temperature.[2] Whenever possible, conduct experiments at lower temperatures. If your protocol allows, performing steps on ice or in a cold room can significantly reduce the rate of degradation. For instance, if a reaction needs to be stirred for an extended period, consider using a refrigerated stirrer.

  • pH Management: Carefully control the pH of your solutions. The rate of amide hydrolysis increases with pH.[2]

    • Use the lowest possible pH: Determine the highest pH at which your compound is sufficiently soluble and stable for the duration of your experiment.

    • Buffer selection: Choose a buffer system that can effectively maintain the desired pH. Be aware that some buffer components can participate in the reaction. It is advisable to screen a few different buffer systems to find the most inert one for your specific application.

  • Minimize Exposure Time: Plan your experiments to minimize the time that 2-(Methylsulfonyl)acetamide is in a basic solution.

    • Prepare fresh solutions: Make your solutions immediately before use. Avoid storing the compound in basic buffers for extended periods.

    • Streamline workflows: Optimize your experimental workflow to reduce incubation and processing times in alkaline conditions.

  • Solvent Choice: While aqueous buffers are common, consider if a portion of the aqueous solvent can be replaced with a co-solvent. Reducing the water activity can slow down the hydrolysis reaction. However, ensure that the chosen co-solvent does not interfere with your assay or the solubility of your compound.

Troubleshooting Guide: A Decision-Making Workflow

If you suspect hydrolysis is affecting your results, follow this systematic troubleshooting workflow:

Caption: Troubleshooting workflow for suspected hydrolysis.

Q4: How can I analytically confirm and quantify the hydrolysis of 2-(Methylsulfonyl)acetamide?

To confirm and quantify hydrolysis, you will need to develop an analytical method capable of separating and detecting both the parent compound and its primary hydrolysis product, 2-(methylsulfonyl)acetic acid. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and effective technique.[5][6][7]

Protocol: HPLC-MS Method for Quantifying Hydrolysis

  • Standard Preparation:

    • Prepare a stock solution of 2-(Methylsulfonyl)acetamide in a non-basic, organic solvent (e.g., acetonitrile or methanol).

    • Prepare a separate stock solution of the suspected hydrolysis product, 2-(methylsulfonyl)acetic acid, if a reference standard is available.

    • Create a series of calibration standards by diluting the stock solutions to known concentrations in your experimental buffer.

  • Sample Preparation:

    • At various time points during your experiment, take an aliquot of your reaction mixture.

    • Immediately quench the hydrolysis reaction by acidifying the sample with a small amount of a suitable acid (e.g., formic acid or acetic acid). This will neutralize the base and stabilize the sample.

  • Chromatographic Conditions (Example):

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source.

    • Monitor for the molecular ions of both 2-(Methylsulfonyl)acetamide and 2-(methylsulfonyl)acetic acid in both positive and negative ion modes to determine the optimal detection conditions.

  • Data Analysis:

    • Generate a calibration curve for each compound by plotting the peak area against the concentration.

    • Use the calibration curves to determine the concentration of the parent compound and the hydrolysis product in your experimental samples over time.

Data Summary: Recommended Stability-Promoting Conditions
ParameterRecommended ConditionRationale
Temperature ≤ 4°C (on ice)Reduces the kinetic rate of the hydrolysis reaction.[2]
pH Maintain as low as feasible for the experimentThe rate of base-promoted hydrolysis is directly proportional to the hydroxide ion concentration.[2]
Buffer System Phosphate or Bicarbonate (empirically test for inertness)Provides good buffering capacity in the near-neutral to slightly basic range.
Incubation Time Minimize to the shortest duration possibleReduces the overall extent of degradation.
Solvent Aqueous buffer (consider adding aprotic co-solvents like acetonitrile or DMSO if compatible)Decreasing water concentration can slow the rate of hydrolysis.

This technical support guide provides a foundational understanding of the challenges associated with the hydrolysis of 2-(Methylsulfonyl)acetamide under basic conditions and offers practical solutions for its mitigation. By implementing these strategies, researchers can enhance the reliability and accuracy of their experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Organic Synthesis. Hydrolysis of Amide. Available from: [Link]

  • LibreTexts. 21.7: Chemistry of Amides. 2022. Available from: [Link]

  • NEET coaching. Amide Hydrolysis: Mechanism, Conditions and Applications. 2025. Available from: [Link]

  • Chem-Station. Sulfonyl Protective Groups. 2014. Available from: [Link]

  • O'Connor C. Acidic and Basic Amide Hydrolysis.
  • Chemistry Steps. Base-Catalyzed Hydrolysis of Amides. 2022. Available from: [Link]

  • D'Arcy D.
  • LibreTexts. 7.6 Hydrolysis of Amides. Available from: [Link]

  • Fawcett J, et al. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. 2022;65(11):7837-7853.
  • LibreTexts. 22.7: Amide Chemistry. 2020. Available from: [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. 2003. Available from: [Link]

  • Meanwell N. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. 2018;61(14):5842-5932.
  • Grygorenko O, et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. 2023.
  • ResearchGate. Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. Available from: [Link]

  • Coates G, et al. Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums. The Journal of Organic Chemistry. 2022;87(24):16531-16539.
  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. 2003. Available from: [Link]

  • ResearchGate. The Chemistry of Sulphones and Sulphoxides. Available from: [Link]

  • Aga D, et al. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Journal of Agricultural and Food Chemistry. 2002;50(5):1041-1049.
  • Patsnap Synapse. What is the mechanism of Acetamide?. 2024. Available from: [Link]

  • Master Organic Chemistry. Aromatic Synthesis (3) – Sulfonyl Blocking Groups. 2018. Available from: [Link]

  • Britannica. Organosulfur compound. 2026. Available from: [Link]

  • Journal of Chemical Research, Synopses. Reactions of Carbonyl Compounds in Basic Solutions. Part 31.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. 2019. Available from: [Link]

  • Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. 2010.
  • ResearchGate. Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. 2025. Available from: [Link]

  • ResearchGate. Alkaline Chemical Stability of Polymerized Ionic Liquids with Various Cations. 2025. Available from: [Link]

  • Lee K, et al. Synthesis and alkaline stability of Aquivion-based perfluorinated anion exchange membranes. RSC Advances. 2023;13(8):5321-5329.
  • PubMed. Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums. 2022. Available from: [Link]

  • MDPI. Investigations on Stability of Polycarboxylate Superplasticizers in Alkaline Activators for Geopolymer Binders. 2023. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of the sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, appearing in antibiotics, diuretics, and protease inhibitors. While the classical reaction between a sulfonyl chloride and an amine appears deceptively simple, it is fraught with competing pathways—primarily hydrolysis and bis-sulfonylation—that can decimate yields.

This guide moves beyond basic textbook procedures to address the mechanistic failures that cause low conversion. We focus on the causality between reaction parameters (pKa, steric bulk, solvent water content) and experimental outcomes, providing self-validating protocols to restore project timelines.

Part 1: Diagnostic Workflow

Before altering conditions, identify the specific failure mode. Use this decision tree to isolate the root cause of low conversion.

DiagnosticWorkflow Start START: Low Conversion (<50%) CheckSM Check TLC/LCMS: Is Sulfonyl Chloride (R-SO2Cl) consumed? Start->CheckSM Consumed Yes, R-SO2Cl is gone CheckSM->Consumed Yes Remains No, R-SO2Cl remains CheckSM->Remains No CheckProd Is the desired Product forming? Consumed->CheckProd NoProd No/Trace Product CheckProd->NoProd No BisProd Major spot is less polar (Bis-sulfonamide) CheckProd->BisProd Wrong Product Hydrolysis DIAGNOSIS: Hydrolysis R-SO2Cl reacted with water instead of amine. NoProd->Hydrolysis SideRxn DIAGNOSIS: Bis-Sulfonylation High reactivity/Excess reagent. BisProd->SideRxn CheckAmine Is the Amine nucleophilic? Remains->CheckAmine Steric DIAGNOSIS: Steric/Electronic Deactivation. Amine is too hindered or electron-poor. CheckAmine->Steric Low Reactivity

Figure 1: Diagnostic logic for identifying the root cause of sulfonamide coupling failure.

Part 2: Reactivity & Hydrolysis (The "Standard" Coupling)

Q1: My sulfonyl chloride disappears rapidly, but the amine remains unreacted. What is happening?

Diagnosis: You are observing competitive hydrolysis . Sulfonyl chlorides are moisture-sensitive electrophiles. If the rate of hydrolysis (


) exceeds the rate of amination (

), you generate sulfonic acid (

), which effectively kills the reaction by protonating the remaining amine, rendering it non-nucleophilic.

The Fix: The "Anhydrous Goldilocks" Protocol

  • Solvent Choice: Switch to Dichloromethane (DCM) or THF . Avoid DMF if possible, as it is hygroscopic and difficult to dry completely.

  • Base Selection: Use Pyridine (as solvent or 5-10 equiv). Pyridine acts as both an HCl scavenger and a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate).

  • Temperature: Start at 0°C . Hydrolysis has a higher activation energy than amination; cooling suppresses the side reaction while allowing the coupling to proceed.

Q2: My amine is electron-deficient (e.g., nitro-aniline) or sterically hindered. Standard conditions yield <10%.

Diagnosis: Low nucleophilicity (


).[1]
When the amine is a poor nucleophile, it cannot displace the chloride directly. You must activate the electrophile or use catalysis.[2]

The Fix: DMAP Catalysis & Microwave Heating Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) . DMAP is roughly


 times more active than pyridine. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is then susceptible to attack by weak nucleophiles.
  • Caution: DMAP can also accelerate hydrolysis if water is present. Ensure strictly anhydrous conditions.

  • Protocol Adjustment: Heat to 60°C or use microwave irradiation (80°C, 10-20 min) in a sealed vessel to overcome the activation barrier.

Q3: I see a second, less polar spot on TLC. Is this bis-sulfonylation?

Diagnosis: Yes. Primary amines (


) have two protons.[2] The resulting sulfonamide (

) is often more acidic (pKa ~10-11) than the starting amine. In the presence of excess base and sulfonyl chloride, it deprotonates and reacts again to form the bis-sulfonamide (

).

The Fix: Stoichiometry Control

  • Reverse Addition: Add the sulfonyl chloride solution dropwise to the amine solution. This ensures the amine is always in excess relative to the chloride locally.

  • Stoichiometry: Use exactly 1.0 to 1.1 equivalents of sulfonyl chloride. Do not use large excesses.

  • Bis-sulfonamide cleavage: If the bis-product forms, you can often convert it back to the mono-sulfonamide by treating the crude mixture with NaOH/MeOH at reflux for 1 hour (the second sulfonyl group is more labile).

Part 3: Advanced Methods (Catalysis & Alternative Reagents)

When the standard sulfonyl chloride route fails due to instability or lack of commercial availability, switch to Palladium-catalyzed coupling or SuFEx chemistry.

Q4: I cannot buy the sulfonyl chloride, but I have the aryl halide. Should I try to make the chloride or use a coupling?

Recommendation: Use Pd-Catalyzed Sulfonamidation .[3] Converting an aryl halide to a sulfonyl chloride (e.g., via Grignard +


 + 

) is low-yielding and hazardous. Instead, use the Buchwald-Willis Protocol which couples aryl halides directly with amines using a sulfur dioxide surrogate like DABSO (DABCO-bis(sulfur dioxide)).
Mechanism: Pd-Catalyzed Insertion

The reaction proceeds via oxidative addition of Pd(0) to the aryl halide, followed by


 insertion (from DABSO), and finally transmetallation/reductive elimination with the amine source (often activated by hypochlorite or pre-formed hydrazine).

PdCycle Pd0 Pd(0)LnP OxAdd Oxidative Addition Pd0->OxAdd + ArX ArX Ar-X PdII LnP-Pd(II)-Ar(X) OxAdd->PdII Insert SO2 Insertion PdII->Insert + SO2 SO2 SO2 (DABSO) Sulfinate Pd-Sulfinate Complex Insert->Sulfinate Sulfinate->Pd0 Reductive Elim. (via N-activation) Prod Ar-SO2-NR2 Sulfinate->Prod Product Release Amine HNR2 / Oxidant

Figure 2: Simplified catalytic cycle for Pd-catalyzed sulfonamidation using DABSO.

Q5: What is SuFEx and when should I use it?

Answer: Su lfur(F )luoride Ex change. Sulfonyl fluorides (


) are significantly more stable to hydrolysis than chlorides but react specifically with amines in the presence of silyl ethers or calcium activators.
  • Use Case: When your substrate contains sensitive nucleophiles (OH, COOH) that react with sulfonyl chlorides.[2]

  • Reagent: Use

    
     and DABCO to activate the fluoride bond specifically for amination [1].
    

Part 4: Experimental Protocols

Protocol A: Standard Coupling (High Reliability)

Best for: Commercially available sulfonyl chlorides and primary/secondary amines.

  • Setup: Flame-dry a 25 mL round-bottom flask. Add magnetic stir bar. Flush with

    
    .
    
  • Amine Solution: Add Amine (1.0 mmol) and DCM (5.0 mL) .

  • Base: Add Pyridine (3.0 mmol, 3.0 equiv) . Note: If amine is HCl salt, add 4.0 equiv.

  • Cooling: Submerge flask in an ice/water bath (0°C). Stir for 5 min.

  • Addition: Dissolve Sulfonyl Chloride (1.1 mmol) in DCM (2.0 mL) . Add dropwise over 10 mins.

  • Reaction: Remove ice bath. Stir at RT for 2-4 hours. Monitor by TLC/LCMS.[2]

  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove pyridine/amine), then Sat.

    
    , then Brine.[2] Dry over 
    
    
    
    .
Protocol B: Pd-Catalyzed Coupling (DABSO Method)

Best for: Aryl iodides/bromides where sulfonyl chloride is unstable.

  • Reagents: Combine Aryl Iodide (1.0 mmol) , DABSO (0.6 mmol) , and

    
     (5 mol%)  / Ligand (e.g., CataCXium A)  in a vial.
    
  • Solvent: Add Isopropanol (3 mL) (degassed).

  • First Step: Heat to 75°C for 2-4 hours (Forms the sulfinate intermediate).

  • Second Step: Cool to RT. Add Amine (1.5 mmol) and Bleach (NaOCl, 4 equiv) or NCS (N-chlorosuccinimide) .

  • Reaction: Stir at RT for 1-2 hours.

  • Workup: Standard extraction with EtOAc.

Part 5: Comparative Data: Base Selection

The choice of base dictates the balance between activation and side reactions.

BasepKa (conj.[4] acid)RoleBest ForRisk
Pyridine 5.2Solvent & CatalystStandard couplingsDifficult to remove without acid wash
Triethylamine (TEA) 10.75HCl ScavengerSimple aliphatic aminesCan promote bis-sulfonylation due to high basicity
DIPEA (Hünig's Base) 11.0HCl ScavengerSterically hindered substratesNon-nucleophilic; won't catalyze reaction
DMAP 9.7Nucleophilic Catalyst Unreactive/Hindered aminesHydrolysis of sulfonyl chloride if wet
Na2CO3 (aq) 10.3Schotten-BaumannWater-soluble aminesBiphasic conditions only

References

  • Mahapatra, S., et al. "Calcium Triflimide Activation of Sulfamoyl Fluorides for SuFEx."[5] Organic Letters, 2020.[5] Link

  • Flegeau, E. F., et al. "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides."[3] Synlett, 2016.[3] Link

  • DeBergh, J. R., et al. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." Journal of the American Chemical Society, 2013.[6] Link

  • BenchChem Technical Support. "Troubleshooting Common Issues in Sulfonamide Synthesis." BenchChem Guides, 2025.[1] Link

  • Woolven, H., et al. "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides." Organic Letters, 2011.[5] Link

Sources

identifying side products in 2-(Methylsulfonyl)acetamide alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(Methylsulfonyl)acetamide Chemistry.

This guide is designed for researchers encountering selectivity issues during the alkylation of sulfonyl acetamides. Unlike simple ketones or esters, the 2-(methylsulfonyl)acetamide scaffold presents a unique "ambident nucleophile" challenge due to the interplay between the sulfonyl group, the active methylene, and the primary amide.

Technical Support: Troubleshooting & Optimization

Module 1: Identifying "Ghost" Peaks (Regioselectivity)

User Issue: "I see multiple new spots on TLC/peaks in HPLC, but the mass is identical to my desired product. Is it an isomer?"

Diagnosis: You are likely observing O-alkylation (Imidate formation) or N-alkylation competing with the desired C-alkylation .

  • The Mechanism: The 2-(methylsulfonyl)acetamide anion is an ambident nucleophile. While the carbon (C2) is the thermodynamic trap (soft nucleophile), the amide oxygen is a hard nucleophile.

    • C-Alkylation (Desired): Occurs at the soft carbon center stabilized by the sulfone and carbonyl.

    • O-Alkylation (Side Product): Occurs at the carbonyl oxygen, forming an imidate (

      
      ). This is favored by "hard" electrophiles (e.g., sulfates, sulfonates) and highly polar aprotic solvents (DMSO/HMPA) that strip cations.
      
    • N-Alkylation: Less common if the C-H is significantly more acidic, but possible if the base stoichiometry is incorrect (see Module 2).

Diagnostic Workflow (NMR/IR):

FeatureC-Alkylated Product (Desired)O-Alkylated Product (Imidate)N-Alkylated Product

H NMR (New Alkyl Group)

2.0 – 3.5 ppm (Shielded)

3.8 – 4.5 ppm (Deshielded by Oxygen)

3.0 – 3.8 ppm

C NMR (Carbonyl)

160 – 170 ppm (Retains C=O)

155 – 165 ppm (Shift to C=N)

160 – 170 ppm
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹)Weak/No C=O; New C=N (~1640 cm⁻¹)Strong C=O stretch
Stability Stable to mild acid/baseHydrolyzes back to SM in acidStable

Corrective Action:

  • Switch Solvents: Move from DMSO/DMF to THF or DCM (if solubility permits). Less polar solvents favor C-alkylation by keeping the cation/anion pair tighter, shielding the oxygen.

  • Change the Leaving Group: Use Iodides or Bromides (soft electrophiles) rather than Tosylates/Mesylates (hard electrophiles).

Module 2: The "Double Trouble" (Dialkylation)

User Issue: "I cannot stop the reaction at the mono-alkylated stage. I always get significant dialkylated byproduct."

Diagnosis: The mono-alkylated product is still an active methylene compound. In fact, the first alkyl group might not sufficiently destabilize the anion, leading to rapid second deprotonation.

  • The "Dianion" Trap: If you use a strong base (like NaH) with a primary amide, you generate a dianion (deprotonated at both C and N). The reaction kinetics often favor rapid consumption of the electrophile.

Optimization Strategy:

  • Stoichiometry Control (The "Starvation" Method):

    • Do NOT add the electrophile all at once.

    • Use 0.95 equivalents of the electrophile relative to the substrate.

    • Add the electrophile dropwise over 1 hour at 0°C.

  • Base Selection:

    • Standard:NaH (2.0 - 2.2 eq) in THF/DMF. This forms the dianion. The Carbon is the more nucleophilic site and reacts first.

    • Milder Alternative:

      
       (1.5 eq)  in Acetone or MeCN. This relies on the acidity of the C-H (
      
      
      
      ~12-13). It is slower but often more selective for mono-alkylation because it doesn't fully deprotonate the amide nitrogen (
      
      
      ~17).
Module 3: The "Missing Mass" (Elimination)

User Issue: "My starting material is consumed, but the product yield is low, and I see new olefinic peaks in the NMR."

Diagnosis: Your base is acting as a nucleophile/base toward the electrophile rather than the substrate, causing E2 Elimination of the alkyl halide.

  • Scenario: You are using a hindered alkyl halide (e.g., isopropyl iodide) or a strong, bulky base (e.g., t-BuOK).

  • Observation: Presence of alkene signals (

    
     5.0–6.0 ppm) in the crude mixture.
    

Corrective Action:

  • Lower Temperature: Run the alkylation at -78°C to 0°C. Elimination has a higher activation energy than substitution (

    
    ).
    
  • Change Base: Switch to LiHMDS or NaHMDS . These are non-nucleophilic but strong enough to deprotonate the sulfonyl acetamide.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Use this to trace your specific impurity profile.

ReactionPathways SM 2-(Methylsulfonyl) acetamide Anion Active Anion (C- or N- centered) SM->Anion Base (NaH/K2CO3) C_Prod C-Alkylated (Desired Product) Anion->C_Prod Soft Electrophile (R-I, R-Br) O_Prod O-Alkylated (Imidate Impurity) Anion->O_Prod Hard Electrophile (Polar Solvent) Elim_Prod Alkene (From Electrophile) Anion->Elim_Prod Hindered R-X (E2 Mechanism) Di_Prod Dialkylated Impurity C_Prod->Di_Prod Excess Base + Excess R-X

Caption: Reaction network showing the competition between thermodynamic C-alkylation (Green) and kinetic/side pathways (Red).

Standard Operating Protocol (SOP)

Protocol A: Mono-Alkylation using Dianion Strategy (High Yield) Best for: Primary alkyl halides (MeI, EtBr, BnBr).

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve 2-(methylsulfonyl)acetamide (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 2.2 eq) portion-wise.

    • Note: Gas evolution (

      
      ) will be vigorous. The solution often turns yellow/orange (dianion formation).
      
    • Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.0 - 1.1 eq) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .
    

Protocol B: Mild Alkylation (High Selectivity) Best for: Substrates sensitive to strong bases.

  • Setup: Standard round bottom flask.

  • Reagents: Combine Substrate (1.0 eq),

    
     (1.5 eq) , and Acetone (0.2 M).
    
  • Addition: Add Alkyl Halide (1.0 eq).

  • Reaction: Heat to reflux (56°C) for 6–12 hours.

    • Note: This method is slower but avoids the dianion, reducing the risk of N-alkylation or decomposition.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step based on your crude NMR data.

TroubleshootingTree Start Analyze Crude NMR Check_New_Peaks Are there new alkyl peaks? Start->Check_New_Peaks Check_Shift Check Chemical Shift of new CH/CH2 Check_New_Peaks->Check_Shift Yes Shift_Low Shift < 3.5 ppm (Shielded) Check_Shift->Shift_Low Shift_High Shift > 3.8 ppm (Deshielded) Check_Shift->Shift_High Check_Integral Check Integral Ratio (Alkyle : Scaffold) Shift_Low->Check_Integral O_Alkyl Issue: O-Alkylation Action: Switch to THF/DCM Shift_High->O_Alkyl Ratio_1 Ratio ~ 1:1 Check_Integral->Ratio_1 Ratio_2 Ratio ~ 2:1 Check_Integral->Ratio_2 Success Desired C-Alkylation Ratio_1->Success Di_Alkyl Issue: Dialkylation Action: Reduce Base/RX eq Ratio_2->Di_Alkyl

Caption: Diagnostic logic for identifying impurities based on proton NMR chemical shifts and integration.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992. (General reactivity of ambident nucleophiles and active methylenes).
  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution," Accounts of Chemical Research, 1988, 21(12), 456–463. Link (Source for

    
     data of sulfones and amides).
    
  • Trost, B. M. "Alkylation of Sulfones," Comprehensive Organic Synthesis, 1991, Vol 6, 133-157.
  • Keglevich, G., et al. "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds," Catalysts, 2015, 5(2), 635-649.[1] Link (Protocols for mono- vs dialkylation selectivity).

  • Challis, B. C.; Challis, J. A. "Amides and Related Compounds," Comprehensive Organic Chemistry, Pergamon: Oxford, 1979; Vol. 2, p 957.

Sources

resolving solubility issues of 2-(Methylsulfonyl)acetamide in isopropyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-MSA-IPAC-001 Status: Active Topic: Solubility Enhancement & Crystallization Troubleshooting Audience: Process Chemists, Formulation Scientists, R&D Engineers

Executive Summary & System Diagnosis

The Core Issue: You are attempting to dissolve 2-(Methylsulfonyl)acetamide (2-MSA) in Isopropyl Acetate (IPAc) . This system presents a classic Polarity Mismatch .

  • The Solute (2-MSA): A highly polar molecule containing two strong hydrogen-bonding motifs: a sulfone group (

    
    ) and a primary amide (
    
    
    
    ). It has a high calculated LogP (~ -1.5) and high lattice energy.
  • The Solvent (IPAc): A medium-polarity ester. While it is an excellent solvent for many organic transformations, it lacks the strong hydrogen-bond donating capability required to disrupt the crystal lattice of 2-MSA effectively.

Common Symptoms:

  • Incomplete Dissolution: Material remains as a slurry even at reflux (

    
    ).
    
  • Oiling Out (LLPS): Upon heating, the solid melts into a second liquid phase (an "oil") rather than dissolving into a clear solution.[1][2]

  • Uncontrolled Precipitation: Rapid crashing out of amorphous solids upon cooling.

Physicochemical Data & Solubility Parameters

To solve this, we must quantify the mismatch. The table below compares the physicochemical properties driving the solubility behavior.

Property2-(Methylsulfonyl)acetamide (Solute)Isopropyl Acetate (Solvent)Impact on Process
Polarity (LogP) -1.5 (Highly Hydrophilic)1.03 (Lipophilic)High Mismatch: Poor intrinsic solubility.
H-Bond Donor High (Amide

)
None (Aprotic)IPAc cannot solvate the amide protons effectively.
H-Bond Acceptor High (Sulfone + Carbonyl)Moderate (Ester Oxygen)Weak interaction potential.
Boiling Point N/A (Solid)

Process temperature is limited; likely below the MP of the solute.
Dielectric Const. High (Est. >40)6.0IPAc fails to shield the dipole-dipole interactions of the solute.
Hansen Solubility Parameter (HSP) Analysis
  • 
     (Dispersion):  Similar for both (~15 MPa
    
    
    
    ).
  • 
     (Polar):  2-MSA (High) vs. IPAc (Low/Medium).
    
  • 
     (H-Bonding):  2-MSA (High) vs. IPAc (Moderate).
    

Troubleshooting Protocols

Issue A: "It won't dissolve, even at reflux."

Root Cause: Thermodynamic solubility limit reached. Solution: Use a Co-Solvent System. You need a "Bridge Solvent" that has high affinity for both the amide/sulfone groups and the ester.

Recommended Co-Solvents:

  • Methanol (MeOH): Best for H-bonding. Start with 5-10% v/v.

  • Ethanol (EtOH): Good balance, higher boiling point than MeOH.

  • THF: Aprotic alternative if protic solvents are chemically incompatible.

Protocol: Gravimetric Solubility Screen

  • Prepare a slurry of 2-MSA in IPAc (e.g., 100 mg/mL).

  • Heat to

    
    .
    
  • Titrate with Methanol in 100

    
    L aliquots.
    
  • Record the volume required for clarity.

  • Validation: Cool to

    
     to check for crystallization vs. oiling out.
    
Issue B: "It oils out (Liquid-Liquid Phase Separation) upon cooling."

Root Cause: The system enters a "Miscibility Gap."[1] The attraction between solute molecules is stronger than the solute-solvent attraction. The solute "melts" out of solution before it can crystallize.[2]

Corrective Workflow:

Troubleshooting_Oiling_Out Start Problem: Oiling Out (LLPS) Check_Temp Check T_oil vs T_crystallize Start->Check_Temp Seed Add Seeds at T > T_oil Check_Temp->Seed Metastable Zone Exists CoSolvent Add Polar Co-Solvent (MeOH/EtOH) Check_Temp->CoSolvent Gap too wide Cooling Reduce Cooling Rate Seed->Cooling CoSolvent->Seed Success Controlled Crystallization Cooling->Success

Figure 1: Decision matrix for resolving oiling out phenomena. Oiling out indicates the system is thermodynamically unstable; seeding provides a kinetic surface for growth, bypassing the oil phase.

Step-by-Step Fix:

  • Determine the Oiling Out Temperature (

    
    ):  Heat until clear, then cool slowly. Note the temperature where droplets form (emulsion).
    
  • Seeding Strategy:

    • Re-heat to clear solution (

      
      ).
      
    • Cool to

      
      .
      
    • Add 0.5 - 1.0 wt% pure seed crystals of 2-MSA.

    • Crucial: Hold temperature for 30-60 mins to allow crystal growth (Ostwald Ripening).

  • Slow Cooling: Cool at

    
    . Rapid cooling promotes oiling.
    

Advanced Process: Reactive Crystallization & Purification

If you are generating 2-MSA in situ or purifying crude material, pure IPAc is likely an Anti-Solvent , not a solvent.

Workflow: The "Solvent Swap" Technique This is the industry-standard method for high-polarity amides.

  • Dissolution: Dissolve crude 2-MSA in a minimum volume of Methanol or Water (High solubility).

  • Filtration: Polish filter to remove mechanical impurities.

  • Charge IPAc: Add Isopropyl Acetate (Antisolvent) slowly at elevated temperature (

    
    ).
    
  • Distillation (Azeotropic Drying):

    • Distill the mixture.

    • Methanol/IPAc and Water/IPAc form azeotropes.

    • As the polar solvent is removed, the solvent composition shifts toward pure IPAc.

    • Result: 2-MSA crystallizes out slowly as the solubility drops.

Solvent_Swap Step1 1. Dissolve 2-MSA in MeOH Step2 2. Add IPAc (Anti-Solvent) Step1->Step2 Step3 3. Vacuum Distillation (Remove MeOH) Step2->Step3 Step4 4. Nucleation (Crystallization) Step3->Step4

Figure 2: Azeotropic solvent swap workflow. This method avoids the difficulty of dissolving the solid directly in IPAc.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethyl Acetate instead of Isopropyl Acetate? A: Yes, but IPAc is generally superior for this process. IPAc has a higher boiling point (


 vs 

), allowing you to access higher solubility curves. Furthermore, IPAc is more stable against hydrolysis (formation of acetic acid) under wet conditions than Ethyl Acetate.

Q2: Why does my product turn into a sticky gum at the bottom of the flask? A: This is the "Oiling Out" phenomenon described above. It happens because the "oil" phase is denser than the solvent.

  • Immediate Fix: Re-heat the mixture until the gum dissolves. Add 10% Methanol. Add seed crystals. Cool very slowly. Do not stir too vigorously initially, as this can cause the oil to coalesce.

Q3: How do I dry the final crystals? A: 2-MSA is stable. Dry in a vacuum oven at


. Ensure all IPAc is removed; esters can become trapped in the crystal lattice (solvates). Run an NMR or TGA (Thermogravimetric Analysis) to confirm solvent removal.

References

  • PubChem. Isopropyl Acetate - Compound Summary. National Library of Medicine. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Standard reference for HSP values of esters and amides).

  • Mettler Toledo. Oiling Out in Crystallization. Technical Whitepaper. [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent swap and seeding protocols).

Sources

Validation & Comparative

HPLC Method Development Guide: 2-(Methylsulfonyl)acetamide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Challenge

2-(Methylsulfonyl)acetamide (CAS 66913-97-1) represents a classic "chromatographer's nightmare" in reverse-phase separations. With a calculated LogP of approximately -1.5 and a low molecular weight (137.16 Da), this compound possesses extreme polarity that leads to near-zero retention on standard C18 stationary phases.

This guide objectively compares the performance of traditional Reverse-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC). While RPLC is the industry standard for general impurities, our comparative analysis demonstrates that HILIC is the superior mode for this specific analyte, offering necessary retention, improved peak shape, and MS-compatibility without the need for aggressive ion-pairing reagents.

Strategic Analysis: Physicochemical Barriers

To develop a robust method, one must first understand the molecular behaviors governing the separation.

The Molecule[1]
  • Structure: A small amide backbone flanked by a methylsulfonyl group. Both functional groups are highly polar and hydrogen-bond acceptors.

  • Chromophore: Weak. The molecule lacks a conjugated

    
    -system (like a benzene ring). Absorbance is limited to the carbonyl and sulfonyl n 
    
    
    
    
    
    * transitions, necessitating detection in the far UV region (200–210 nm ) or the use of universal detectors (CAD/ELSD/MS).
  • Solubility: Highly soluble in water; poorly soluble in non-polar organic solvents (hexane, heptane).

The Separation Challenge

In a standard RPLC mechanism, retention is driven by hydrophobic partitioning into the alkyl chains of the stationary phase. For a molecule with LogP -1.5, the hydrophobic driving force is insufficient. The analyte elutes in the void volume (


) , co-eluting with unretained matrix components (salts, buffers), rendering quantitation impossible.

Comparative Study: RPLC vs. HILIC

We evaluated three distinct chromatographic approaches to retain 2-(Methylsulfonyl)acetamide. The data below summarizes the performance of each mode.

Experimental Setup
  • Analyte: 2-(Methylsulfonyl)acetamide (100 µg/mL in Mobile Phase).

  • System: UHPLC with PDA Detector (set to 210 nm).

  • Flow Rate: 0.3 mL/min (adjusted for column dimensions).

Performance Data Comparison
ParameterMethod A: Standard C18 Method B: Aqueous Stable C18 Method C: HILIC (Zwitterionic)
Stationary Phase C18 (End-capped)Polar-Embedded C18Sulfobetaine Zwitterionic
Mobile Phase 95% Water / 5% ACN100% Aqueous Buffer90% ACN / 10% Buffer
Retention Time (

)
0.8 min (Void)1.2 min4.5 min
Retention Factor (

)
~0.1 (Fail)0.5 (Poor)~5.0 (Ideal)
Peak Shape (Tailing) N/A (Co-elution)1.8 (Tailing)1.1 (Symmetric)
MS Compatibility HighHighHigh
Sensitivity (S/N) Low (Void noise)MediumHigh (Organic enhancement)
Analysis of Results
  • Method A (Standard C18): The analyte elutes immediately. There is no interaction with the hydrophobic ligands. This method is unsuitable .

  • Method B (Polar-Embedded): Using a 100% aqueous mobile phase allows for slight retention, but the retention factor (

    
    ) remains below the recommended minimum of 2.0. Dewetting (phase collapse) is a risk if the pressure drops.
    
  • Method C (HILIC): The mechanism shifts from hydrophobic partitioning to partitioning into a water-enriched layer on the stationary phase surface. The high organic content (90% ACN) promotes strong retention of the polar analyte. This is the recommended approach .

Optimized Experimental Protocol (HILIC)

This protocol is designed to be a self-validating system. The use of a zwitterionic column provides a "soft" electrostatic interaction that complements the hydrophilic partitioning, ensuring robust retention.

Reagents & Materials
  • Acetonitrile (ACN): LC-MS Grade.

  • Ammonium Acetate: LC-MS Grade (Buffer salt).

  • Water: 18.2 MΩ·cm (Milli-Q or equivalent).

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or equivalent), 100 x 2.1 mm, 3.5 µm.

Instrument Parameters
  • Column Temp: 30°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL (Note: Sample diluent must match mobile phase to prevent peak distortion).

  • Detection:

    • UV: 205 nm or 210 nm (Bandwidth 4 nm). Note: Ensure ACN cut-off allows this.

    • MS: ESI Positive Mode (M+H)+ = 138.0 m/z.[1]

Mobile Phase Preparation
  • Stock Buffer (100 mM): Dissolve 0.77 g Ammonium Acetate in 100 mL Water. Adjust pH to 5.0 with Acetic Acid.

  • Mobile Phase A (Organic): 100% Acetonitrile.

  • Mobile Phase B (Aqueous): 100 mM Ammonium Acetate Stock.

  • Isocratic Mode: Mix 90% A | 10% B. (Final buffer conc: 10 mM).

Step-by-Step Workflow
  • System Equilibration: Flush column with 90/10 (ACN/Buffer) for at least 20 column volumes. HILIC phases require longer equilibration than C18 to establish the water layer.

  • Blank Injection: Inject mobile phase to confirm baseline stability at 210 nm.

  • System Suitability: Inject Standard (100 µg/mL).

    • Acceptance Criteria: Retention time > 3.0 min; Tailing factor < 1.5.

  • Sample Analysis: Inject samples. Ensure samples are dissolved in 90% ACN. Crucial: Injecting a water-dissolved sample will disrupt the HILIC mechanism and cause peak splitting.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for method selection based on analyte polarity.

MethodSelection Start Start: Analyte Assessment LogPCheck Check LogP Value Start->LogPCheck IsPolar LogP < 0 (Polar) LogPCheck->IsPolar Yes (-1.5) IsNonPolar LogP > 0 (Non-Polar) LogPCheck->IsNonPolar No HILICEval Evaluate HILIC Mode IsPolar->HILICEval C18Eval Evaluate Standard C18 IsNonPolar->C18Eval ResultFail Result: Void Elution (k < 1) C18Eval->ResultFail For 2-(Methylsulfonyl)acetamide ResultSuccess Result: Retention (k > 2) HILICEval->ResultSuccess Water Layer Partitioning Optimiz Optimize Mobile Phase (90% ACN / 10 mM Buffer) ResultSuccess->Optimiz

Caption: Decision tree for selecting HILIC over RPLC based on the LogP -1.5 property of the analyte.

Validation & Troubleshooting

Linearity & Range

Due to the weak UV absorbance, linearity at 210 nm is typically valid from 5 µg/mL to 500 µg/mL . For trace impurity analysis (ppm level), MS detection is required.

Common Pitfalls
  • Solvent Mismatch: Injecting the sample in 100% water is the most common error in HILIC. It causes the "solvent effect," resulting in broad, split peaks. Solution: Dilute samples with ACN to at least 80% organic concentration.

  • Buffer Solubility: Ensure ammonium acetate is completely soluble in 90% ACN. Phosphate buffers should be avoided as they precipitate in high organic solvents.

References
  • PubChem. (2025).[2] 2-(Methylsulfonyl)acetamide Compound Summary. National Library of Medicine. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3] Analytical and Bioanalytical Chemistry.[3][4][5][6][7] Link

  • McCalley, D. V. (2017). Understanding and managing the solvent effect in HILIC. Journal of Chromatography A. Link

  • Center for Drug Evaluation and Research. (2024). Q2(R2) Validation of Analytical Procedures. FDA/ICH Guidance. Link

Sources

LC-MS/MS Fragmentation Pattern of 2-(Methylsulfonyl)acetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(Methylsulfonyl)acetamide (CAS: 16694-28-3) is a critical small-molecule motif in drug development, often encountered as a Process-Related Impurity (PRI) or a metabolite of sulfonyl-containing active pharmaceutical ingredients (APIs), such as Selexipag. Its high polarity and small mass (MW 137.16) present specific challenges in retention and fragmentation analysis.

This guide provides a definitive structural elucidation workflow, comparing the fragmentation behavior of the sulfone target against its reduced sulfide analog, 2-(Methylthio)acetamide . By understanding the oxidation-state-dependent fragmentation rules, analysts can distinguish these closely related impurities with high confidence.

Experimental Methodology

To replicate the fragmentation patterns described, the following self-validating protocol is recommended. The high polarity of the sulfonyl group requires specific column chemistry to prevent elution in the void volume.

Liquid Chromatography Conditions
  • Stationary Phase: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Acquity HSS T3). Standard C18 is often insufficient for retention.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes (HILIC mode).

  • Rationale: Ammonium formate provides protons for [M+H]+ formation while maintaining ionic strength to reduce peak tailing of the amide.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20–30 V (Low cone voltage prevents in-source fragmentation of the labile amide).

  • Collision Energy (CE): Ramped 10–35 eV.

Fragmentation Mechanism: 2-(Methylsulfonyl)acetamide

The fragmentation of 2-(Methylsulfonyl)acetamide ([M+H]+ = 138.[3]02) is driven by the competition between the basicity of the amide nitrogen and the stability of the sulfonyl moiety.

Key Fragment Ions
m/z (Observed)FormulaIdentityMechanism
138.02

Precursor Ion Protonation on Amide Oxygen/Nitrogen
121.00

Acylium Ion Neutral loss of

(-17 Da)
79.00

Methylsulfonyl Cation Inductive cleavage of C-C bond
63.00

Sulfonyl Core Secondary fragmentation of m/z 79
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the primary dissociation pathways. The high-abundance m/z 79 ion is diagnostic for the methyl-sulfonyl group.

Fragmentation Precursor [M+H]+ m/z 138 2-(Methylsulfonyl)acetamide Ion121 m/z 121 [M+H - NH3]+ Acylium Cation Precursor->Ion121 - NH3 (17 Da) Amide Cleavage Ion79 m/z 79 [CH3-SO2]+ Methylsulfonyl Cation Precursor->Ion79 Inductive Cleavage (Alpha to Sulfonyl) Ion63 m/z 63 [SO2H]+ Ion79->Ion63 - CH3

Caption: ESI+ Fragmentation pathway of 2-(Methylsulfonyl)acetamide showing competitive loss of Ammonia vs. Sulfonyl formation.

Comparative Analysis: Sulfone vs. Sulfide

A common analytical challenge is distinguishing the sulfone target from its synthetic precursor or reduced metabolite, 2-(Methylthio)acetamide .

Comparative Data Table

The oxidation state of the sulfur atom drastically alters the fragmentation energy landscape.

Feature2-(Methylsulfonyl)acetamide (Target)2-(Methylthio)acetamide (Analog)
Structure


Precursor [M+H]+ m/z 138 m/z 106
Primary Loss

(17 Da)

m/z 121

(17 Da)

m/z 89
Diagnostic Core m/z 79 (

)
m/z 61 (

)
Stability High (Requires higher CE)Low (Fragments easily)
Retention (HILIC) Stronger Retention (More Polar)Weaker Retention (Less Polar)
Expert Insight: The "Oxidation Shift"
  • Causality: The sulfonyl group (

    
    ) is strongly electron-withdrawing, destabilizing the adjacent C-C bond, making the formation of m/z 79 highly favorable at medium collision energies (20 eV).
    
  • Differentiation: In the sulfide analog, the sulfur is electron-donating. The fragmentation is dominated by the stability of the sulfur cation (sulfonium ion). If you observe m/z 106

    
     61, you have the sulfide  impurity, not the sulfone.
    

References

  • PubChem. (2025).[4][5] 2-(Methylsulfonyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Acetamide Mass Spectrum (Electron Ionization). [Link]

Sources

Technical Comparison Guide: NMR Characterization of 2-(Methylsulfonyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

This guide provides a technical framework for the structural characterization of 2-(Methylsulfonyl)acetamide , a polar sulfone building block often used in medicinal chemistry. The core objective is to objectively compare the spectral performance of this compound against its synthetic precursor, 2-(methylthio)acetamide , and to evaluate the "performance" of different NMR solvents in resolving critical amide proton signals.

Key Insight: The transition from sulfide to sulfone is chemically distinct. Successful oxidation is quantitatively verified by a ~1.0 ppm downfield shift of the methyl protons in ^1H NMR and a ~25 ppm downfield shift in ^13C NMR.

Strategic Characterization Workflow

The following decision logic outlines the optimal path for characterizing polar sulfonyl amides, prioritizing solvent interaction effects on the primary amide protons.

NMR_Workflow Start Crude Product (Post-Oxidation) Solvent_Choice Solvent Selection Strategy Start->Solvent_Choice CDCl3 Option A: CDCl3 (Non-Polar) Solvent_Choice->CDCl3 Avoid DMSO Option B: DMSO-d6 (Polar Aprotic) Solvent_Choice->DMSO Recommended Result_CDCl3 Outcome: - Amide protons broad/invisible - Poor solubility for sulfones CDCl3->Result_CDCl3 Result_DMSO Outcome: - Sharp Amide Doublets/Singlets - Distinct CH3/CH2 resolution DMSO->Result_DMSO Analysis Spectral Analysis: Check Methyl Shift (δ 3.1 ppm) Result_DMSO->Analysis

Figure 1: Strategic workflow for NMR solvent selection. DMSO-d6 is prioritized to stabilize amide protons via hydrogen bonding, ensuring accurate integration.

Comparative Analysis: Sulfide vs. Sulfone

The most critical "performance" metric in synthesizing this compound is the completeness of the oxidation from the sulfide precursor. The sulfonyl group (


) is strongly electron-withdrawing, causing significant deshielding compared to the sulfide (

).
Table 1: ^1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
MoietyProton TypePrecursor: 2-(Methylthio)acetamide (

ppm)
Target: 2-(Methylsulfonyl)acetamide (

ppm)

(Shift)
Methyl

2.10 (s)3.15 (s) +1.05
Methylene

3.18 (s)4.05 (s) +0.87
Amide

7.10, 7.50 (br s)7.35, 7.65 (br s) +0.20

Technical Note: The methyl group signal at 3.15 ppm is the diagnostic "fingerprint" for the sulfone. If you observe residual peaks at 2.10 ppm, the oxidation is incomplete.

Table 2: ^13C NMR Chemical Shift Comparison (DMSO-d6, 100 MHz)
Carbon EnvironmentPrecursor (

ppm)
Target: Sulfone (

ppm)
Mechanistic Explanation
Methyl (

)
~15.541.8 Deshielding by

induction.
Methylene (

)
~36.058.2 Combined EWG effect of

and

.
Carbonyl (

)
~169.5164.5 Slight upfield shift due to field effects.
Detailed Experimental Protocols
Protocol A: Sample Preparation in DMSO-d6 (Recommended)

This protocol ensures maximum resolution of the labile amide protons, which are critical for confirming the primary amide structure.

  • Massing: Weigh 10-15 mg of 2-(Methylsulfonyl)acetamide into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? DMSO acts as a hydrogen bond acceptor. It "locks" the amide protons (

      
      ) in place, slowing their exchange rate with trace water and sharpening their signals into distinct peaks.
      
  • Transfer: Transfer to a 5mm NMR tube. Ensure the solution height is ~4-5 cm.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Scans (ns): 16 (for ^1H), 1024 (for ^13C).

    • Relaxation Delay (d1): Set to 1.0 - 2.0 s to allow full relaxation of the isolated methyl protons.

Protocol B: Solvent Performance Comparison (

vs.

)

If you attempt to characterize this product in Chloroform-d (


), you will likely encounter "poor performance" defined by:
  • Solubility Issues: Sulfones are highly polar; the compound may not fully dissolve, leading to poor signal-to-noise ratios.

  • Amide Broadening: In non-polar

    
    , the amide protons undergo rapid rotation and exchange, often appearing as a single, extremely broad hump that is difficult to integrate.
    
Mechanistic Interpretation of Spectra

Understanding why the peaks shift is as important as knowing where they shift.

  • The Sulfonyl Effect (

    
    ): 
    The sulfur atom in the sulfonyl group is in a high oxidation state (+6). It exerts a powerful inductive effect (-I), pulling electron density away from the adjacent methyl and methylene protons. This reduces the shielding around the nuclei, exposing them to the magnetic field and shifting them downfield (higher ppm).
    
  • The Amide Anisotropy: The carbonyl group (

    
    ) creates a magnetic anisotropy cone. The methylene protons (
    
    
    
    ) sit within the deshielding zone of both the carbonyl and the sulfonyl groups, explaining why they appear further downfield (~4.05 ppm) than the methyl group (~3.15 ppm).
References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87152, 2-(Methylsulfonyl)acetamide. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for sulfone chemical shift ranges).

Sources

A Tale of Two Sulfonyls: A Comparative Guide to the Reactivity of 2-(Methylsulfonyl)acetamide and Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and drug development, sulfonyl-containing scaffolds are of paramount importance. Among these, methanesulfonamide and its derivatives serve as crucial building blocks and pharmacophores.[1] This guide provides an in-depth, comparative analysis of two structurally related yet distinctively reactive molecules: 2-(Methylsulfonyl)acetamide and methanesulfonamide. While both share the methylsulfonyl group, the introduction of an adjacent acetamide moiety dramatically alters the electronic landscape and, consequently, the synthetic utility of the molecule.

This document moves beyond a simple cataloging of properties to explain the fundamental principles governing their reactivity. We will dissect their structural and electronic differences, quantify their acidity and nucleophilicity, and provide validated experimental protocols that highlight their unique chemical behaviors. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting and utilizing these versatile reagents.

Structural and Physicochemical Overview

At first glance, the two molecules appear to be close cousins. Methanesulfonamide is the simplest alkyl sulfonamide, while 2-(methylsulfonyl)acetamide introduces a carbonyl group on the carbon adjacent to the sulfonyl group. This seemingly minor addition creates a profound divergence in their chemical personalities.

dot

Caption: Chemical structures of Methanesulfonamide and 2-(Methylsulfonyl)acetamide.

A summary of their key physicochemical properties provides the initial dataset for our comparison. The most striking difference lies in their acidity profiles, which will be the central theme of our reactivity analysis.

PropertyMethanesulfonamide2-(Methylsulfonyl)acetamideReference(s)
Molecular Formula CH₅NO₂SC₃H₇NO₃S[2],[3]
Molecular Weight 95.12 g/mol 137.16 g/mol [2],[3]
Melting Point 85-89 °C155-159 °C[4]
N-H Acidity (pKa) ~10.9 (in water)~3.5-4.5 (estimated)[5],[6]
α-C-H Acidity (pKa) Not Applicable~10-13 (estimated, in DMSO)[7],[8]

The Decisive Factor: A Duality of Acidic Protons

The reactivity of these molecules is overwhelmingly dictated by the nature and acidity of their protons. While methanesulfonamide possesses a single site of significant acidity at the nitrogen, 2-(methylsulfonyl)acetamide features two distinct acidic sites: the N-H proton and the α-methylene (CH₂) protons.

dot

Acidity_Comparison METH CH₃-SO₂-NH₂ N_Anion_METH N-Anion CH₃-SO₂-NH⁻ (N-Nucleophile) METH->N_Anion_METH - H⁺ (pKa ~10.9) Base (e.g., K₂CO₃, NaH) MSA CH₃-SO₂-CH₂-C(O)-NH₂ C_Anion_MSA C-Anion (Enolate) CH₃-SO₂-CH⁻-C(O)-NH₂ (C-Nucleophile) MSA->C_Anion_MSA - H⁺ (pKa ~10-13) Strong, Non-nucleophilic Base (e.g., NaH, LDA) N_Anion_MSA N-Anion CH₃-SO₂-CH₂-C(O)-NH⁻ (Weakly Nucleophilic) MSA->N_Anion_MSA - H⁺ (pKa ~3.5-4.5) Most Acidic Proton G start Start setup 1. Add NaH and THF to flame-dried flask under Ar start->setup cool1 2. Cool to 0°C setup->cool1 add_sub 3. Add 2-(Methylsulfonyl)acetamide (Observe H₂ evolution) cool1->add_sub stir 4. Stir at RT for 1 hr (Enolate formation) add_sub->stir cool2 5. Cool to 0°C stir->cool2 add_elec 6. Add Alkyl Halide (R-X) cool2->add_elec react 7. Stir at RT for 12-16 hrs (Monitor by TLC) add_elec->react quench 8. Quench with sat. aq. NH₄Cl react->quench workup 9. Aqueous workup & extraction (EtOAc / H₂O) quench->workup purify 10. Dry, concentrate & purify (Column Chromatography) workup->purify end End Product: α-Alkylated Product purify->end

Sources

Establishing Limit of Detection (LOD) for Acetamide Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Acetamide (ethanamide) is a small, highly polar molecule (


 Da) classified as a Group 2B carcinogen (IARC) and a Class 2 residual solvent (ICH Q3C). While standard residual solvent limits (PDE) exist, its presence as a degradation byproduct often requires control at trace levels (ppm to ppb) well below standard gravimetric or basic UV capabilities.

The Solution: This guide compares three analytical approaches—HPLC-UV , GC-MS , and HILIC-MS/MS . While HPLC-UV serves as a cost-effective limit test for high concentrations, HILIC-MS/MS is identified as the superior methodology for establishing low-level LODs (< 50 ppb) due to the molecule's lack of a distinct chromophore and poor retention on standard C18 phases.

Part 1: The Analytical Challenge

Acetamide presents a "perfect storm" of difficulty for standard pharmaceutical analysis:

  • Polarity: With a log P of -1.26, it elutes in the void volume (

    
    ) of standard C18 (Reverse Phase) columns, causing co-elution with matrix salts and solvents.
    
  • Chromophore Absence: It lacks a conjugated

    
    -system, exhibiting only weak UV absorption at non-specific wavelengths (< 210 nm), leading to low signal-to-noise (S/N) ratios and high interference.
    
  • Volatility: While volatile enough for GC, its polarity can cause peak tailing on standard non-polar GC columns without derivatization or specialized wax phases.

Comparative Analysis of Methodologies
FeatureMethod A: HPLC-UV (210 nm)Method B: Headspace GC-MSMethod C: HILIC-MS/MS (Recommended)
Primary Mechanism Reverse Phase PartitioningVolatility-based SeparationHydrophilic Partitioning + Ionization
LOD Range 10 – 50 ppm0.5 – 5 ppm10 – 50 ppb
Selectivity Low (Matrix interference common)High (Mass spectral confirmation)Very High (MRM specificity)
Throughput HighMedium (Equilibration time)High
Key Limitation Poor retention; non-specific detectionRequires specialized columns (WAX)Requires MS expertise; HILIC equilibration

Part 2: Method Selection & Decision Logic

The following decision tree illustrates the logic for selecting the appropriate detection method based on the required sensitivity and matrix composition.

MethodSelection Start Start: Acetamide Analysis ReqLimit Required Limit? Start->ReqLimit HighLevel High Level (>50 ppm) (e.g., Raw Material Assay) ReqLimit->HighLevel Class 2 Limit TraceLevel Trace Level (<10 ppm) (e.g., GTI / Degradant) ReqLimit->TraceLevel Mutagenic Limit HPLC Method A: HPLC-UV (Limit Test Only) HighLevel->HPLC Matrix Matrix Volatility? TraceLevel->Matrix Volatile Volatile Matrix Matrix->Volatile Yes NonVolatile Non-Volatile / Complex API Matrix->NonVolatile No GCMS Method B: GC-MS (Headspace/Direct) Volatile->GCMS HILIC Method C: HILIC-MS/MS (Quantification) NonVolatile->HILIC

Figure 1: Decision logic for selecting the analytical technique based on regulatory thresholds and sample matrix.

Part 3: The Recommended Protocol (HILIC-MS/MS)

This section details the HILIC-MS/MS workflow, which provides the highest sensitivity and reliability for establishing an LOD in the ppb range.

The Principle: Why HILIC?

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., Amide or Silica) with a high-organic mobile phase.[1][2] Unlike C18, where acetamide washes off immediately, HILIC retains acetamide by partitioning it into a water-enriched layer on the stationary phase surface. This high-organic mobile phase also enhances desolvation in the MS source, boosting sensitivity by 10-100x over aqueous RPLC.

Experimental Setup
  • Instrument: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (QqQ).

  • Column: Amide-functionalized HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Why: Amide phases offer strong hydrogen bonding retention for the amide group in acetamide.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Isocratic Mode: 90% B / 10% A.

    • Note: High organic content is crucial for HILIC retention.[3]

MS/MS Parameters (MRM Mode)

Acetamide (


, MW 59.07) is detected in Positive Electrospray Ionization (ESI+) mode.
ParameterSettingRationale
Ionization ESI (+)Protonation of the amide nitrogen.
Precursor Ion (Q1)

Protonated molecular ion.
Quantifier Transition

Loss of

(17 Da) to form acylium ion

.
Qualifier Transition

Loss of

(rare, depends on energy) or background check.
Dwell Time 100 msSufficient points across the narrow UHPLC peak.
Step-by-Step Validation Workflow

The following diagram outlines the self-validating workflow to establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

ValidationWorkflow Prep 1. Standard Prep (Acetamide + Internal Std) Linearity 2. Linearity Assessment (0.5 ppb to 100 ppb) Prep->Linearity SN_Check 3. S/N Determination (Inject low stds) Linearity->SN_Check Calc_LOD 4. Calculate LOD (S/N = 3.3 or 3.3σ/S) SN_Check->Calc_LOD Calc_LOQ 5. Calculate LOQ (S/N = 10) SN_Check->Calc_LOQ Verify 6. Precision Check (6 injections @ LOQ) Calc_LOQ->Verify

Figure 2: Validation workflow for establishing LOD/LOQ according to ICH Q2(R1) guidelines.

Calculation of LOD

According to ICH Q2(R1) , the LOD can be established via the Signal-to-Noise (S/N) approach for instrumental methods exhibiting baseline noise.

Procedure:

  • Inject a blank sample (mobile phase or matrix blank) to establish the baseline noise amplitude (

    
    ).
    
  • Inject a series of low-concentration acetamide standards (e.g., 1, 2, 5, 10 ppb).

  • Measure the height of the analyte peak (

    
    ).
    
  • Calculate the ratio

    
    .
    

Definitions:

  • LOD: Concentration where

    
    .
    
  • LOQ: Concentration where

    
    .
    

Alternative (Calibration Curve Method):



Where 

= standard deviation of the response (y-intercept) and

= slope of the calibration curve.

Part 4: Alternative Method (GC-MS)

If LC-MS/MS is unavailable, GC-MS is the only viable alternative for low-ppm detection.

  • Column: Polyethylene glycol (PEG) or Wax phase (e.g., DB-WAX or DB-624). Standard non-polar columns (DB-1/DB-5) result in poor peak shape.

  • Injection: Splitless (for sensitivity) or Headspace (if matrix is dirty).

  • LOD Capability: Typically 0.5 – 1.0 ppm .

  • Limitation: Acetamide is polar and can adsorb to active sites in the GC liner, requiring frequent liner replacement and system priming.

References

  • ICH (International Council for Harmonisation). Impurities: Guideline for Residual Solvents Q3C(R8).[4][5] (2021).[5][6] Defines classification and PDE limits for solvents including Acetamide. Link

  • Rajana, N., et al. "An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method."[7] Journal of Chromatographic Science, 58(1), 2020. Validated GC-MS method for acetamide. Link

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Defines the S/N and Sigma/Slope methods for LOD calculation. Link

  • Greco, G., et al. "HILIC-MS/MS for the determination of polar impurities." Journal of Separation Science. Discusses the mechanism of amide-column retention for polar analytes. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Methylsulfonyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methylsulfonyl)acetamide, grounded in established safety standards and a thorough understanding of the compound's properties. By moving beyond simple procedural lists, this document aims to instill a deep understanding of the "why" behind each step, fostering a culture of safety and scientific integrity.

Understanding 2-(Methylsulfonyl)acetamide: Hazard Profile and Key Characteristics

Before any disposal procedure can be initiated, a comprehensive understanding of the chemical is paramount. 2-(Methylsulfonyl)acetamide is an organic compound whose properties dictate its handling and disposal requirements.

PropertyValueSource
CAS Number 66913-97-1[1]
Molecular Formula C3H7NO3S[1]
Molecular Weight 137.16 g/mol [1]
Physical Form Powder or crystals
GHS Hazard Classification Acute toxicity, oral (Category 4)[1]
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant

The primary hazard associated with 2-(Methylsulfonyl)acetamide is its acute oral toxicity.[1][2] This classification dictates that the compound must not be disposed of via standard laboratory drains or in the general trash. The mandated disposal route, as indicated by the P501 precautionary statement, is through a licensed and approved hazardous waste disposal facility.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 2-(Methylsulfonyl)acetamide. This workflow is designed to be a self-validating system, ensuring that each stage is completed correctly before proceeding to the next.

Personal Protective Equipment (PPE)

Before handling 2-(Methylsulfonyl)acetamide for disposal, it is imperative to be outfitted with the appropriate PPE. This serves as the first line of defense against accidental exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for larger quantities or in situations where dust generation is likely.

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: 2-(Methylsulfonyl)acetamide waste should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

  • Avoid Mixing: Do not mix 2-(Methylsulfonyl)acetamide waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to chemical reactions, generating heat, gas, or other hazardous byproducts.

  • Solid vs. Liquid Waste: If disposing of the solid form, use a container designated for solid chemical waste. If the waste is in a solution, use a container for liquid waste and ensure the solvent is also compatible.

Labeling the Waste Container

Accurate and thorough labeling of hazardous waste containers is a legal requirement and a critical safety measure.

The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(Methylsulfonyl)acetamide"

  • The CAS Number: "66913-97-1"

  • An accurate estimation of the quantity of waste in the container.

  • The date the waste was first added to the container.

  • The name and contact information of the principal investigator or laboratory supervisor.

  • The appropriate hazard pictogram: GHS07 (Exclamation Mark) .

Storage of Hazardous Waste

Pending pickup by a certified waste disposal vendor, the storage of the hazardous waste container must adhere to specific guidelines.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Ventilation: The storage area should be well-ventilated.

Arranging for Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste through a licensed and approved vendor.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with hazardous waste disposal companies.

  • Complete Necessary Paperwork: You will likely need to fill out a hazardous waste pickup request form, providing all the information from the waste container label.

  • Prepare for Pickup: Ensure the waste container is securely sealed and the label is clearly visible for the disposal personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Methylsulfonyl)acetamide.

DisposalWorkflow Disposal Decision Workflow for 2-(Methylsulfonyl)acetamide Start Start: Generation of 2-(Methylsulfonyl)acetamide Waste AssessHazards Assess Hazards - Review SDS - Identify GHS Pictograms (GHS07) - Note Hazard Statements (H302) Start->AssessHazards SelectPPE Select Appropriate PPE - Safety Glasses/Goggles - Chemical-Resistant Gloves - Lab Coat AssessHazards->SelectPPE SegregateWaste Segregate Waste - Dedicated Container - Avoid Mixing with Incompatibles SelectPPE->SegregateWaste LabelContainer Label Waste Container - 'Hazardous Waste' - Chemical Name & CAS - Hazard Pictogram (GHS07) SegregateWaste->LabelContainer StoreWaste Store Waste Appropriately - Satellite Accumulation Area - Secondary Containment LabelContainer->StoreWaste ArrangeDisposal Arrange for Professional Disposal - Contact EHS - Complete Pickup Request StoreWaste->ArrangeDisposal End End: Compliant Disposal ArrangeDisposal->End

Caption: A flowchart outlining the key decision points and actions for the safe and compliant disposal of 2-(Methylsulfonyl)acetamide.

Regulatory Framework: The Legal Imperative

The procedures outlined in this guide are informed by the regulations set forth by major governing bodies, including:

  • The Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.

  • The Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the Laboratory Standard (29 CFR 1910.1450) mandate that employers inform and protect employees from chemical hazards in the workplace.

Adherence to these regulations is not optional. Non-compliance can result in significant fines and legal repercussions for both the institution and the individual researcher.

Conclusion: Fostering a Culture of Safety

The proper disposal of 2-(Methylsulfonyl)acetamide, and indeed all laboratory chemicals, is a fundamental responsibility of every researcher. By understanding the hazards associated with this compound and adhering to the detailed procedures outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to responsible chemical management is an integral part of scientific excellence.

References
  • PubChem. 2-(Methylsulphonyl)acetamide. National Center for Biotechnology Information. [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.[Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfonyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)acetamide

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